5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254567-75-3 | |
| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The subsequent step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this intermediate with a cyclopropylboron reagent.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate)
The synthesis of 5-bromo-7-azaindole can be achieved through various methods, including direct bromination of 7-azaindole. One common procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data for Bromination:
| Parameter | Value | Reference |
| Yield | >95% | General synthetic knowledge |
| Purity | >98% | General synthetic knowledge |
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura coupling of heteroaryl halides with cyclopropylboron reagents.[1]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Potassium cyclopropyltrifluoroborate or Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand
-
Potassium phosphate tribasic (K3PO4) or Cesium carbonate (Cs2CO3)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vial, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), potassium cyclopropyltrifluoroborate (1.5 equivalents), and potassium phosphate tribasic (3.0 equivalents).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in toluene.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value | Reference |
| Reagents | ||
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 equiv | [1] |
| Potassium cyclopropyltrifluoroborate | 1.5 equiv | [1] |
| K3PO4 | 3.0 equiv | [1] |
| Catalyst System | ||
| Pd(OAc)2 | 2 mol% | [1] |
| RuPhos | 4 mol% | [1] |
| Reaction Conditions | ||
| Solvent | Toluene/Water | [1] |
| Temperature | 80-100 °C | [1] |
| Reaction Time | 12-24 h | [1] |
| Outcome | ||
| Yield | 70-90% (estimated based on similar reactions) | [1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 1254567-75-3 |
Safety Considerations
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Handle with care as halogenated organic compounds can be irritants.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Toluene and ethyl acetate are flammable. Ensure proper grounding and avoid ignition sources.
-
Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
References
An In-Depth Technical Guide to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1254567-75-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-cyclopropyl-7-azaindole, is a heterocyclic organic compound built upon the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. This core structure is a bioisostere of indole and is prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the oncology and inflammation therapeutic areas. The introduction of a cyclopropyl moiety at the 5-position is a strategic modification intended to modulate the compound's physicochemical properties, target binding affinity, and metabolic stability. This document provides a comprehensive technical overview of this compound, including its synthesis, potential biological activities with a focus on kinase inhibition, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1254567-75-3 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Canonical SMILES | C1CC1C2=CC3=C(NC=C3)N=C2 |
| InChI Key | Not available in search results |
| Appearance | Likely a solid at room temperature |
| Purity | Commercially available with ≥97% purity |
Synthesis
The synthesis of this compound is not explicitly detailed in the available public literature. However, based on established synthetic methodologies for analogous 5-substituted-7-azaindoles, a plausible and widely utilized approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This method offers a versatile and efficient means to form the C-C bond between the 7-azaindole core and the cyclopropyl group.
A general synthetic scheme would involve the coupling of a 5-halo-1H-pyrrolo[2,3-b]pyridine intermediate with a cyclopropylboronic acid derivative. The 5-bromo derivative is a common starting material for such reactions.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Cyclopropylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[2]
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, cyclopropylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5][6][7] Its structural resemblance to the adenine core of ATP allows it to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[8][9][10][11][12]
Potential Kinase Targets and Signaling Pathways
Based on the known activities of related compounds, this compound could potentially inhibit one or more of the following signaling pathways:
-
RAS-RAF-MEK-ERK Pathway: This pathway is frequently activated in cancer through mutations in receptor tyrosine kinases like FGFR. Inhibition of FGFR by a 1H-pyrrolo[2,3-b]pyridine derivative would block downstream signaling, leading to reduced cell proliferation and survival.[9]
-
PI3K-AKT-mTOR Pathway: Also downstream of FGFR, this pathway is crucial for cell growth, proliferation, and survival.[9]
-
JAK-STAT Pathway: JAKs are critical for cytokine signaling in the immune system. Inhibition of JAKs, particularly JAK3, by 7-azaindole derivatives has been explored for the treatment of autoimmune diseases and organ transplant rejection.[12]
-
WNT/β-catenin Pathway: CDK8 is a key regulator of this pathway, which is often dysregulated in colorectal cancer. Inhibition of CDK8 can lead to the downregulation of WNT/β-catenin signaling and induce cell cycle arrest.[11]
Quantitative Data
Specific quantitative biological data for this compound is not available in the reviewed literature. However, data for structurally related 1H-pyrrolo[2,3-b]pyridine derivatives provides an indication of the potential potency of this compound class.
| Compound Class | Target Kinase | Reported IC₅₀ Values | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 7 nM | [9] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met | 22.8 nM | [13] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | CDK8 | 48.6 nM | [11] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 µM | [10] |
Experimental Protocols: Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
General Protocol for an In Vitro Kinase Assay (e.g., FGFR1):
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine Triphosphate).
-
This compound (test compound) at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection kit).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. While specific biological data for this compound is limited in the public domain, the extensive research on the 7-azaindole core suggests its potential for potent and selective inhibition of various kinases involved in oncogenic and inflammatory signaling pathways. The synthetic route via Suzuki-Miyaura coupling is a well-established and efficient method for its preparation. Further investigation is warranted to fully elucidate the biological activity, mechanism of action, and therapeutic potential of this compound.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 1H-pyrrolo[2,3-b]pyridine derivatives, a promising scaffold in modern medicinal chemistry.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this scaffold, with a focus on their potential as therapeutic agents. We delve into their anticancer, kinase inhibitory, immunomodulatory, antimicrobial, and antiviral properties, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
Anticancer Activity: A Multi-pronged Attack on Malignancy
1H-pyrrolo[2,3-b]pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through the modulation of multiple cellular targets. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cancer progression to the disruption of microtubule dynamics.
A significant body of research has focused on the development of these derivatives as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting several important oncogenic kinases.
Kinase Inhibitory Activity
Traf2 and Nck-Interacting Kinase (TNIK): TNIK, a key regulator of the Wnt signaling pathway, is a promising target for colorectal cancer therapy. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been designed and synthesized as potent TNIK inhibitors, with some exhibiting IC50 values in the nanomolar range.[1][2][3][4] Molecular modeling studies have been employed to understand the structure-activity relationships and to design novel derivatives with enhanced potency against colorectal cancer cells.
Cyclin-Dependent Kinase 8 (CDK8): As a transcriptional regulator implicated in colorectal cancer, CDK8 is another attractive target. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[5] These compounds have been shown to downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest.[5]
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is associated with various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7][8] One notable compound, 4h, exhibited significant inhibitory activity against FGFR1-4 and demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion.[7][8]
Ataxia Telangiectasia Mutated (ATM): ATM is a critical protein kinase involved in the DNA damage response. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design selective ATM inhibitors, which can sensitize cancer cells to chemotherapeutic agents.
Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to the development of inhibitors for a range of other kinases, including DYRK1A, MELK, c-Met, and Janus kinases (JAKs).
Quantitative Data on Anticancer Activity
| Compound Class | Target Kinase | IC50 / pIC50 | Cell Line(s) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM | Colorectal cancer cells | [1][2] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC50 range: 7.37 to 9.92 | Colorectal cancer cells | |
| 3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide | CDK8 | 48.6 nM | Colorectal cancer cells | [5] |
| Compound 4h | FGFR1 | 7 nM | 4T1 (breast cancer) | [7][8] |
| Compound 4h | FGFR2 | 9 nM | - | [7][8] |
| Compound 4h | FGFR3 | 25 nM | - | [7][8] |
| Compound 4h | FGFR4 | 712 nM | - | [7][8] |
| 1H-pyrrolo[3,2-c]pyridine derivative 10t | Tubulin | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [9][10] |
Immunomodulatory Activity: Targeting Janus Kinases
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling and the regulation of the immune system. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent and selective inhibitors of JAKs, particularly JAK3, making them promising candidates for the treatment of conditions like rheumatoid arthritis and organ transplant rejection.[11][12] The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[11][12]
Quantitative Data on Immunomodulatory Activity
| Compound Class | Target Kinase | IC50 | Assay | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative 14c | JAK3 | Potent, selective inhibition | IL-2-stimulated T cell proliferation | [11][12] |
Antimicrobial and Antiviral Activities
While the primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been in oncology and immunology, emerging studies have highlighted their potential as antimicrobial and antiviral agents. Further investigation into these activities could open new avenues for the development of novel therapeutics against infectious diseases.
Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine ring.
Example Protocol: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives (as FGFR inhibitors) [7]
-
Step 1: Aldol Condensation. To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent, add a substituted aldehyde. The reaction is typically carried out at a moderate temperature (e.g., 50 °C) and may be catalyzed by a base.
-
Step 2: Dehydration. The resulting aldol adduct is then dehydrated to yield the vinyl-substituted product. This can often be achieved by heating the reaction mixture or by the addition of a dehydrating agent.
-
Step 3: Purification. The final product is purified using standard techniques such as column chromatography on silica gel.
Kinase Assays
The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against specific kinases is typically evaluated using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Example Protocol: TNIK Kinase Assay
A common method for assessing TNIK activity is a luminescence-based assay that measures ATP consumption.
-
Reagents: Recombinant TNIK enzyme, substrate (e.g., a generic kinase substrate), ATP, and a detection reagent that produces a luminescent signal proportional to the amount of ADP produced.
-
Procedure:
-
Prepare a serial dilution of the test compound in a suitable buffer.
-
In a microplate, add the TNIK enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Signaling Pathways
The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in many cancers, particularly colorectal cancer. TNIK and CDK8 are key components of this pathway. By inhibiting these kinases, 1H-pyrrolo[2,3-b]pyridine derivatives can effectively downregulate Wnt signaling, leading to the suppression of cancer cell growth and proliferation.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation can lead to uncontrolled cell growth and cancer. 1H-pyrrolo[2,3-b]pyridine derivatives that inhibit FGFRs block the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.[13][14]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors block this cascade, thereby suppressing the inflammatory response.[15][16][17]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable framework in the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the treatment of cancer and inflammatory diseases. The continued exploration of this versatile scaffold, coupled with a deeper understanding of its interactions with biological targets and signaling pathways, holds great promise for the future of drug discovery. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. [논문]Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors [scienceon.kisti.re.kr]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. KEGG PATHWAY: map04630 [genome.jp]
An In-depth Technical Guide to the Structure and Conformation of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-cyclopropyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, pyrrolo[2,3-b]pyridine, is a key pharmacophore found in a variety of kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of the structure, conformation, and synthesis of this compound. While direct crystallographic data for this specific molecule is not publicly available, this guide leverages high-resolution data from its close structural analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to infer its structural parameters. Detailed experimental protocols for its synthesis via Suzuki coupling are proposed, and the key signaling pathways modulated by its derivatives are discussed, providing a valuable resource for researchers in the field of drug discovery and development.
Core Structure and Physicochemical Properties
The foundational structure is the 1H-pyrrolo[2,3-b]pyridine, a bicyclic aromatic heterocycle. In the target molecule, a cyclopropyl group is attached at the C5 position of this core.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | ChemUniverse |
| Molecular Weight | 158.20 g/mol | ChemUniverse |
| CAS Number | 1254567-75-3 | ChemUniverse |
Structural Conformation and Crystallographic Data
Direct single-crystal X-ray diffraction data for this compound is not available in the published literature. However, the crystal structure of the closely related analog, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a reliable model for the core scaffold's geometry. The pyrrolo[2,3-b]pyridine core is essentially planar.[1] The primary conformational variable for the title compound is the orientation of the cyclopropyl group relative to this planar core.
Inferred Crystallographic Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine
The following data is for 5-bromo-1H-pyrrolo[2,3-b]pyridine and is expected to be highly representative of the 5-cyclopropyl analog's core structure.[1]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Monoclinic | P2₁/c | 8.9082 | 13.3632 | 5.8330 | 90 | 103.403 | 90 | 675.47 |
Predicted Conformation of the Cyclopropyl Group
Computational studies and experimental data from other cyclopropyl-substituted aromatic systems suggest that the cyclopropyl group can adopt various conformations relative to the aromatic ring. The lowest energy conformation is likely to be one where the plane of the cyclopropyl ring is nearly perpendicular to the plane of the pyrrolopyridine ring to minimize steric hindrance.
Spectroscopic Data (from 5-bromo-1H-pyrrolo[2,3-b]pyridine)
The following NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine provides expected chemical shifts for the core protons and carbons.[1] The signals for the C5 position and its attached proton would be replaced by signals corresponding to the cyclopropyl group in the target molecule.
¹H NMR Data (400 MHz, DMF-d₇)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| HN¹ | 11.91 | broad singlet | - |
| HC⁶ | 8.30 | doublet | 2.2 |
| HC⁴ | 8.20 | doublet | 2.0 |
| HC² | 7.63 | triplet | 2.8 |
| HC³ | 6.50 | multiplet | - |
¹³C NMR Data (100.58 MHz, DMF-d₇)
| Carbon | Chemical Shift (δ, ppm) |
| C⁸ | 147.5 |
| C⁶ | 142.9 |
| C⁴ | 130.3 |
| C² | 128.2 |
| C⁷ | 122.1 |
| C⁵ | 111.1 |
| C³ | 100.0 |
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound is via a palladium-catalyzed Suzuki cross-coupling reaction. This approach utilizes the readily available 5-bromo-1H-pyrrolo[2,3-b]pyridine and cyclopropylboronic acid.
Proposed Synthetic Workflow: Suzuki Coupling
Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio, 10 mL). The mixture is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Relevance and Associated Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are potent inhibitors of several protein kinases and are of great interest in the development of targeted therapies, particularly in oncology and immunology. While the specific biological targets of the unsubstituted this compound are not extensively documented, its derivatives have been shown to modulate key signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is implicated in various cancers.[2] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, interfering with the downstream RAS-MAPK and PI3K-AKT pathways.[3]
References
An In-depth Technical Guide on the Mechanism of Action of Pyrrolo[2,3-b]pyridine Compounds
Introduction
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a versatile core for developing potent inhibitors of a wide range of protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders.[3][4][5] This guide provides a detailed overview of the mechanism of action of pyrrolo[2,3-b]pyridine compounds, focusing on their role as kinase inhibitors, and outlines the experimental protocols used to characterize their activity.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for the majority of biologically active pyrrolo[2,3-b]pyridine compounds is the competitive inhibition of protein kinases at the ATP-binding site. By occupying this pocket, they prevent the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and inhibiting downstream signaling.
The pyrrolo[2,3-b]pyridine scaffold serves as a bioisostere for the purine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. Modifications at various positions of the pyrrolo[2,3-b]pyridine ring allow for the optimization of potency and selectivity for specific kinases.
A diverse array of kinases are targeted by pyrrolo[2,3-b]pyridine derivatives, including:
-
Janus Kinases (JAKs): JAK1, JAK2, JAK3, and TYK2 are key mediators of cytokine signaling.[3][4] Pyrrolo[2,3-b]pyridine-based compounds have been developed as potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer.[6][7]
-
BRAF Kinase: The V600E mutation in the BRAF kinase is a driver of many cancers, particularly melanoma. Several pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of this mutant kinase.[8]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in colorectal cancer and psoriasis. Pyrrolo[2,3-b]pyridine compounds have been identified as effective CDK8 inhibitors.[9][10][11]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a target for the treatment of Alzheimer's disease, and pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity.[12]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including TRAF2- and NCK-interacting kinase (TNIK)[1], Ataxia-Telangiectasia Mutated (ATM) kinase[13], and Fibroblast Growth Factor Receptor (FGFR)[14].
Signaling Pathway Modulation
By inhibiting specific kinases, pyrrolo[2,3-b]pyridine compounds can modulate critical cellular signaling pathways. A prominent example is the inhibition of the JAK-STAT pathway.
JAK-STAT Signaling Pathway and its Inhibition
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, where it regulates gene expression involved in immunity, inflammation, and hematopoiesis.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-b]pyridine compound.
Quantitative Data Summary
The inhibitory potency of various pyrrolo[2,3-b]pyridine derivatives against their target kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative data from the literature.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 14a | 14 | 55 | 50 | [7] |
| 11c | 15 | 45 | 44 | [7] |
| 11d | 3.5 | 25 | 13 | [7] |
| 14c | 5.1 | 47 | 30 | [7] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 22 | CDK8 | 48.6 | [9][10][15] |
| 41 | GSK-3β | 0.22 | [12] |
| 46 | GSK-3β | 0.26 | [12] |
| 54 | GSK-3β | 0.24 | [12] |
| 34e | V600E B-RAF | 85 | [8] |
| 35 | V600E B-RAF | 80 | [8] |
| 46 | CDK8 | 57 | [11] |
Experimental Protocols
The characterization of pyrrolo[2,3-b]pyridine compounds as kinase inhibitors involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[16]
Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol (Luminescence-Based):
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to obtain a range of concentrations.[16]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]
-
Inhibitor Addition: Add a small volume of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.[17]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a commercial kit like ADP-Glo™, which involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Western Blot Analysis of Signaling Pathways
Western blotting is a key technique to assess the effect of a pyrrolo[2,3-b]pyridine compound on intracellular signaling pathways.[18] It allows for the detection of changes in the phosphorylation state of target kinases and downstream proteins.[19]
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine compound or a vehicle control for a specified time.[20]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[21]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[21]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3 or total STAT3) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH or β-actin) to determine the relative change in phosphorylation.[21]
Pyrrolo[2,3-b]pyridine compounds represent a highly successful and versatile class of kinase inhibitors. Their mechanism of action is primarily centered on the competitive inhibition of the ATP-binding site of various protein kinases, leading to the modulation of key cellular signaling pathways. The continued exploration of this chemical scaffold, guided by the robust experimental protocols outlined in this guide, holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. In vitro kinase assay [protocols.io]
- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
The Emergence of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active compounds, particularly as kinase inhibitors. While the precise historical discovery of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1254567-75-3) is not extensively documented in seminal publications, its significance lies in the broader context of the relentless pursuit of novel therapeutics. This guide delves into the technical aspects of this core, including its synthesis, biological relevance, and the experimental methodologies that underpin its exploration.
Synthetic Strategies for 1H-pyrrolo[2,3-b]pyridine Functionalization
The chemical tractability of the 1H-pyrrolo[2,3-b]pyridine core allows for diverse functionalization, enabling the synthesis of a vast array of derivatives. The introduction of a cyclopropyl group at the 5-position can be achieved through modern cross-coupling reactions, which are fundamental to contemporary drug discovery.
General Synthetic Workflow
A plausible and widely utilized synthetic route to this compound would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is favored for its mild conditions and broad functional group tolerance. The general workflow is depicted below.
Another key synthetic methodology for modifying the 1H-pyrrolo[2,3-b]pyridine scaffold is the Buchwald-Hartwig amination. This reaction is instrumental in forging carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors that feature an amine linkage at various positions of the core.
Experimental Protocols
Detailed experimental protocols for the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine are extensively reported in the literature. Below are representative methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are readily adaptable for the synthesis of this compound and its derivatives.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To synthesize a 5-aryl-1H-pyrrolo[2,3-b]pyridine derivative, illustrating the general procedure applicable for the synthesis of this compound.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (or cyclopropylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize an N-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Aryl amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the aryl amine (1.1 equivalents), and cesium carbonate (1.5 equivalents).
-
Add the palladium catalyst (0.02 equivalents) and the ligand (0.04 equivalents).
-
Add the anhydrous solvent.
-
Heat the mixture to a specified temperature (e.g., 100-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Biological Significance and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of kinase inhibitors that have entered clinical trials or have been approved for therapeutic use. The substitution at the 5-position of the ring system is crucial for modulating the potency and selectivity of these inhibitors. While specific biological data for this compound is not prominently available in early literature, the activity of closely related analogs provides a strong rationale for its importance.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and spleen tyrosine kinase (Syk). These kinases are implicated in various diseases, including inflammatory conditions, autoimmune disorders, and cancer.
Kinase Inhibition Profile of Representative 5-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| 5-Aryl-1H-pyrrolo[2,3-b]pyridines | JAK1, JAK2, JAK3 | 1 - 100 | Inflammation, Autoimmune Diseases |
| 5-Alkynyl-1H-pyrrolo[2,3-b]pyridines | FGFR1, FGFR2, FGFR3 | 5 - 50 | Oncology |
| 5-Heteroaryl-1H-pyrrolo[2,3-b]pyridines | Syk | 10 - 200 | Allergic Diseases, Autoimmune Disorders |
Note: The IC50 values are representative ranges from various public domain sources and should be considered as illustrative.
Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives
The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors are achieved through the modulation of key cellular signaling pathways. For instance, JAK inhibitors block the JAK-STAT signaling pathway, which is critical for the action of numerous cytokines involved in inflammation and immunity.
Conclusion
While the specific historical account of the first synthesis of this compound remains elusive in the public domain, its importance as a core structural motif in modern drug discovery is undeniable. The synthetic accessibility of the 1H-pyrrolo[2,3-b]pyridine scaffold, coupled with the proven biological activity of its derivatives, ensures that this heterocyclic system will continue to be a fertile ground for the discovery of novel therapeutics. For researchers and drug development professionals, understanding the synthetic methodologies and the biological context of this scaffold is paramount for the design and development of the next generation of targeted therapies.
The Rise of a Privileged Scaffold: A Technical Guide to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both purine and indole allows it to effectively interact with a wide range of biological targets, particularly protein kinases. The strategic substitution at the 5-position of this core has been a fertile ground for the development of potent and selective inhibitors for various therapeutic targets. This technical guide focuses on a specific, promising derivative: 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, providing a comprehensive overview of its synthesis, potential biological activities based on structurally related compounds, and the experimental methodologies crucial for its study.
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis commences with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). This starting material can be coupled with cyclopropylboronic acid under palladium catalysis to yield the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling on related indole and azaindole scaffolds.[1]
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the vessel. The solvent should be degassed prior to use.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 to 0.10 equivalents), to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively published, the 7-azaindole scaffold is a well-known pharmacophore, particularly in the realm of kinase inhibitors. The 5-position is a key point for modification to achieve potency and selectivity. Based on the literature for analogous compounds, this compound is anticipated to exhibit inhibitory activity against various protein kinases.
Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several kinase families. Notably, compounds with small, hydrophobic substituents at the 5-position have demonstrated significant activity against Fibroblast Growth Factor Receptors (FGFRs).[2][3]
Table 1: In Vitro Kinase Inhibitory Activity of Selected 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | 5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 4a | -CF₃ | FGFR1 | 83 | [3] |
| FGFR2 | 93 | [3] | ||
| FGFR3 | 421 | [3] | ||
| 4h | -CH₂-(3,5-dimethoxyphenyl) | FGFR1 | 7 | [2][3] |
| FGFR2 | 9 | [2][3] | ||
| FGFR3 | 25 | [2][3] | ||
| FGFR4 | 712 | [2][3] | ||
| 4l | -CH₂-(4-chlorophenyl) | FGFR1 | 266 | [3] |
| FGFR2 | 259 | [3] | ||
| FGFR3 | 634 | [3] |
The data in Table 1 suggests that the nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds as kinase inhibitors. The cyclopropyl group, being a small, rigid, and lipophilic moiety, is a favorable substituent in medicinal chemistry for exploring hydrophobic pockets within enzyme active sites.
Signaling Pathway Context: FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs can block downstream signaling and inhibit tumor growth.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a standard in vitro kinase inhibition assay would be employed.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for detection methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and other components to optimize enzyme activity)
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the kinase substrate, and the diluted test compound or DMSO (as a control).
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding ATP (containing a tracer amount of radiolabeled ATP if using a radiometric assay).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or a high concentration of non-radiolabeled ATP).
-
Detection:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP. Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Non-Radiometric Assays: Follow the specific detection protocol for the chosen assay format (e.g., FRET, luminescence). This typically involves adding a detection reagent and measuring the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a promising molecule that leverages the privileged 7-azaindole scaffold. While direct experimental data is emerging, its synthesis is highly feasible through established chemical methodologies like the Suzuki-Miyaura coupling. Based on the extensive research on analogous compounds, it holds significant potential as a kinase inhibitor, particularly targeting families like FGFR. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and further explore the therapeutic potential of this and related compounds in the ongoing quest for novel and effective therapeutics.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential therapeutic applications of the novel small molecule, 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. While direct extensive biological studies on this specific compound are not yet publicly available, a comprehensive analysis of the structure-activity relationships (SAR) of closely related analogs strongly indicates its potential as a potent kinase inhibitor. This document synthesizes the existing knowledge on the 1H-pyrrolo[2,3-b]pyridine scaffold, identifies the most probable therapeutic targets, provides relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated signaling pathways.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Inhibitor Core
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a well-established pharmacophore in the design of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. Strategic substitutions on this scaffold have led to the development of highly potent and selective inhibitors for various kinase families, some of which have advanced into clinical trials.
Postulated Therapeutic Targets of this compound
Based on extensive SAR studies of 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, the most promising therapeutic targets for this compound are members of the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families. The nature of the substituent at the 5-position of the pyrrolopyridine ring has been shown to be a critical determinant of binding affinity and selectivity. The introduction of a small, hydrophobic cyclopropyl group at this position is hypothesized to confer potent and potentially selective inhibitory activity against these kinases.
The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. SAR studies have demonstrated that small substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core can significantly enhance FGFR inhibitory potency. For instance, the introduction of a trifluoromethyl group at this position has been shown to improve activity by forming a hydrogen bond with Glycine 485 in the kinase domain of FGFR1.[1] The small, rigid, and lipophilic nature of the cyclopropyl group is expected to favorably occupy the hydrophobic pocket in this region of the ATP-binding site.
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway, which is pivotal in immunity and inflammation. Dysregulation of JAK signaling is implicated in a wide range of autoimmune diseases and cancers. Modifications at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring have been explored in the development of JAK inhibitors.[2] The cyclopropyl moiety at this position could contribute to favorable interactions within the ATP-binding site of JAK isoforms, potentially leading to potent and selective inhibition.
Quantitative Data on Analogous 1H-pyrrolo[2,3-b]pyridine Derivatives
While specific inhibitory data for this compound is not available, the following tables summarize the inhibitory activities of representative 5-substituted analogs against FGFR and JAK kinases, illustrating the impact of substitutions at this position.
Table 1: Inhibitory Activity of 5-Substituted 1H-pyrrolo[2,3-b]pyridine Analogs against FGFRs
| Compound ID | 5-Position Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Analog 1 | -H | 1900 | - | - | - | [1] |
| Analog 2 | -CF3 | 7 | 9 | 25 | 712 | [1] |
Data presented is for illustrative purposes based on published research to show the effect of 5-position substitution.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against JAKs
| Compound ID | R Group at C4-amino | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | T Cell Proliferation IC50 (nM) | Reference |
| Analog 3 | Cyclohexyl | 47 | 30 | 5.1 | 86 | [3] |
| Analog 4 | 4-fluorocyclohexyl | 55 | 48 | 5.2 | 30 | [3] |
| Analog 5 | Cycloheptyl | 25 | 13 | 3.5 | 63 | [3] |
This table showcases derivatives with modifications at both C4 and C5 positions, highlighting the importance of the pyrrolopyridine core in JAK inhibition.
Signaling Pathways
Understanding the signaling cascades mediated by the potential targets is crucial for elucidating the mechanism of action of this compound.
Experimental Protocols
To assess the inhibitory potential of this compound against its putative targets, standardized biochemical and cellular assays are employed. Below are detailed methodologies for key experiments.
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to measure the phosphorylation of a substrate by an FGFR kinase.
-
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
This compound (test compound)
-
HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume white microplates
-
HTRF®-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add 4 µL of a solution containing the FGFR1 kinase and the biotinylated substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km value for FGFR1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF® detection reagents diluted in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF®-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[4]
-
This protocol outlines a generic enzymatic assay to determine the inhibitory activity of a compound against JAK1.
-
Materials:
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
This compound (test compound)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
96-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare a master mixture containing kinase assay buffer, ATP, and the substrate peptide.
-
Dispense 25 µL of the master mixture into each well of the microplate.
-
Add 5 µL of the test compound at various concentrations or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 20 µL of diluted JAK1 enzyme to each well (except for the "blank" wells, which receive 20 µL of kinase assay buffer).
-
Incubate the plate at 30°C for 45 minutes.[5]
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by plotting the activity against the logarithm of the compound concentration.[5]
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. Based on the analysis of existing structure-activity relationship data, this compound is strongly hypothesized to be an inhibitor of FGFR and/or JAK family kinases. The provided experimental protocols offer a clear path for the biological evaluation of this compound to confirm its therapeutic targets and elucidate its mechanism of action. Future studies should focus on synthesizing and testing this compound in a broad panel of kinase assays to determine its potency and selectivity profile. Subsequent cell-based and in vivo studies will be essential to validate its therapeutic potential in oncology and inflammatory diseases.
References
- 1. Enzymatic Characterization of Wild-Type and Mutant Janus Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Spectroscopic and Synthetic Profile of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic workflow for the novel heterocyclic compound, 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from closely related analogs and established principles of spectroscopic analysis to present a comprehensive and predictive data set.
Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-1H-pyrrolo[2,3-b]pyridine and general chemical shift knowledge for cyclopropyl moieties attached to aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.4 | s | - | H-6 |
| ~7.8 - 8.0 | s | - | H-4 |
| ~7.2 - 7.4 | t | ~2.5 | H-2 |
| ~6.4 - 6.6 | d | ~2.5 | H-3 |
| ~1.9 - 2.1 | m | - | Cyclopropyl CH |
| ~1.0 - 1.2 | m | - | Cyclopropyl CH₂ |
| ~0.7 - 0.9 | m | - | Cyclopropyl CH₂ |
| ~10.0 - 12.0 | br s | - | N-H (Pyrrole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148 - 150 | C-7a |
| ~142 - 144 | C-6 |
| ~128 - 130 | C-4 |
| ~125 - 127 | C-5 |
| ~120 - 122 | C-2 |
| ~115 - 117 | C-3a |
| ~100 - 102 | C-3 |
| ~14 - 16 | Cyclopropyl CH |
| ~8 - 10 | Cyclopropyl CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3500 | Medium | N-H Stretch (Pyrrole) |
| ~3100 - 3150 | Medium | Aromatic C-H Stretch |
| ~3000 - 3080 | Medium | Cyclopropyl C-H Stretch |
| ~1600 - 1620 | Strong | C=C/C=N Stretch (Pyridine) |
| ~1450 - 1550 | Medium | C=C Stretch (Pyrrole) |
| ~1020 - 1050 | Medium | Cyclopropyl Ring Vibration |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M - C₂H₄]⁺ (Loss of ethylene from cyclopropyl) |
| 117 | Medium | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 104 | Low | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and several thousand scans may be required to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or a gas chromatograph. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a range of m/z 50-500 to detect the molecular ion and major fragment ions.
Synthetic and Analytical Workflow
The synthesis of 5-substituted-1H-pyrrolo[2,3-b]pyridines can often be achieved through a Sonogashira coupling reaction followed by an intramolecular cyclization. The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for this compound.
Methodological & Application
Synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the bromination of 7-azaindole to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol outlines the bromination of 7-azaindole at the 5-position using N-bromosuccinimide (NBS).
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 7-Azaindole | C₇H₆N₂ | 118.14 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 |
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: 80-90%
Characterization Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.91 (s, 1H), 8.20 (d, J = 2.0 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.50 (t, J = 2.8 Hz, 1H), 6.45 (dd, J = 3.5, 1.7 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ | 148.8, 144.1, 129.5, 128.8, 121.5, 112.3, 100.2 |
Step 2: Synthesis of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with cyclopropylboronic acid.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 |
| Cyclopropylboronic Acid | C₃H₇BO₂ | 85.90 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
Procedure:
-
In a reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Expected Yield: 60-75%
Data Presentation
Summary of Quantitative Data:
| Compound | Step | Starting Material | Product | Yield (%) | Purity (%) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 1 | 7-Azaindole | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 80-90 | >95 |
| This compound | 2 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | This compound | 60-75 | >97 |
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.23 (s, 1H), 7.93 (d, J = 2.0 Hz, 1H), 7.21 (t, J = 2.8 Hz, 1H), 6.99 (d, J = 2.0 Hz, 1H), 6.42 (dd, J = 3.5, 1.9 Hz, 1H), 1.98-1.89 (m, 1H), 1.05-0.99 (m, 2H), 0.74-0.69 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 148.1, 142.9, 128.2, 127.5, 124.2, 118.9, 99.8, 15.6, 9.2 |
| Mass Spec (ESI) | m/z 159.09 [M+H]⁺ |
Signaling Pathway Context
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. It is a key component in a variety of kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The cyclopropyl group at the 5-position can provide beneficial properties such as increased metabolic stability, improved potency, and enhanced selectivity by probing specific hydrophobic pockets within the kinase active site.
Caption: General mechanism of kinase inhibition by a 7-azaindole derivative.
Application Notes and Protocols for 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively act as a hinge-binder in the ATP-binding pocket of various protein kinases. This structural feature has led to the development of numerous potent and selective kinase inhibitors for therapeutic applications, particularly in oncology and immunology.
The specific analog, 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, serves as a key synthetic intermediate in the generation of more complex and highly active kinase and phosphatase inhibitors. While in-vitro activity data for the parent this compound is not extensively published, its derivatives have been investigated as modulators of critical signaling pathways. Notably, this core has been incorporated into molecules targeting Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and SHP2 phosphatase, indicating its potential for developing novel therapeutics.
These application notes provide an overview of the potential in-vitro applications of this compound and its derivatives, along with detailed protocols for representative biochemical and cell-based assays to characterize their activity.
Data Presentation
Disclaimer: The following data is for structurally related 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives and is intended to be representative of the potential activity of compounds derived from the 5-cyclopropyl scaffold.
| Compound Class | Target Kinase | Assay Type | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | JAK3 | Biochemical | Potent (sub-micromolar) |
| 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivative | TNIK | Biochemical | <1 |
| 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | Biochemical | 7 |
| 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | Biochemical | 9 |
| 5-substituted 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | Biochemical | 25 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental strategies for evaluating compounds based on the this compound scaffold, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for in-vitro assays that are suitable for characterizing the biological activity of this compound and its derivatives.
Protocol 1: In-Vitro Kinase Inhibition Assay (e.g., JAK3)
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, such as JAK3.
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the JAK3 enzyme and substrate in kinase buffer. The final enzyme concentration should be determined empirically for optimal signal-to-background ratio.
-
Add 24 µL of the kinase reaction mixture to each well containing the test compound or DMSO.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., a cell line known to be dependent on JAK or FGFR signaling)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, typically at a final concentration of <0.5%).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines: A Focus on FGFR Inhibition
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this heterocyclic system are being extensively investigated for their potential as anti-cancer agents due to their ability to inhibit various protein kinases implicated in tumor growth and progression. This application note focuses on a representative 1H-pyrrolo[2,3-b]pyridine derivative, herein referred to as Compound 4h , a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is a key driver in various malignancies, making it an attractive target for cancer therapy.[1][2]
Mechanism of Action: Targeting the FGFR Signaling Pathway
Compound 4h exerts its anti-cancer effects by inhibiting the kinase activity of FGFRs.[2] The FGFR family of receptor tyrosine kinases, upon activation by fibroblast growth factors (FGFs), triggers downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Compound 4h binds to the ATP-binding pocket of FGFRs, preventing their autophosphorylation and subsequent activation of these downstream pathways.[1] This inhibition ultimately leads to reduced cancer cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[2][3]
Diagram of the FGFR Signaling Pathway and Inhibition by Compound 4h
Caption: Inhibition of the FGFR signaling pathway by Compound 4h.
Quantitative Data Summary
The inhibitory activity of Compound 4h has been evaluated against various FGFR isoforms and its anti-proliferative effects have been tested in different cancer cell lines.
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Kinase | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Table 2: Anti-proliferative Activity of Compound 4h in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
| 4T1 | Breast Cancer | Not explicitly stated, but inhibited proliferation[2] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed anti-proliferative activity[4] |
| A549 | Lung Cancer | 0.109 |
| MCF-7 | Breast Cancer | 0.245 |
Data for A549 and MCF-7 sourced from a study on a similar 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative (compound 16h)[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Compound 4h against FGFR kinases.
Methodology: A common method is a biochemical kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Protocol:
-
Prepare a reaction mixture containing the specific FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.
-
Add Compound 4h at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin (APC)-labeled streptavidin (if a biotinylated substrate is used).
-
Incubate for another period to allow for antibody-substrate binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of Compound 4h on the proliferation of cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 4h for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if Compound 4h induces apoptosis in cancer cells.
Methodology: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with Compound 4h at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specific time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of Compound 4h on the migratory and invasive potential of cancer cells.
Methodology: The Transwell chamber (or Boyden chamber) assay is used. For the invasion assay, the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
Protocol:
-
Pre-treat cancer cells with a sub-lethal concentration of Compound 4h for 24 hours.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert with a stain such as crystal violet.
-
Visualize and count the stained cells under a microscope. The number of cells is indicative of the migratory/invasive potential.
Conclusion
1H-pyrrolo[2,3-b]pyridine derivatives, exemplified by the potent FGFR inhibitor Compound 4h , represent a promising class of anti-cancer agents. Their mechanism of action, involving the targeted inhibition of key signaling pathways, translates into significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines. The protocols outlined in this application note provide a framework for the in vitro evaluation of such compounds, enabling further research and development in the pursuit of novel cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule featuring a 7-azaindole core. While specific kinase inhibition data for this exact compound is not extensively available in public literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established and privileged structure in the field of medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1] This scaffold acts as a hinge-binder, mimicking the adenine core of ATP and thereby competing for the ATP-binding site of various kinases.[1][2]
This document provides an overview of the application of the 5-substituted-1H-pyrrolo[2,3-b]pyridine core in kinase inhibitor design, presenting data on representative derivatives and detailing generalized protocols for their evaluation. The 5-cyclopropyl moiety is a valuable substituent that can be utilized to probe hydrophobic pockets within the kinase active site and to modulate the physicochemical properties of the inhibitor.
Kinase Inhibition Profiles of Representative 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro kinase inhibitory activities of exemplary compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the potential of substitutions at the 5-position.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of the FGFR family of receptor tyrosine kinases.[3][4]
| Compound ID | 5-Position Substitution | Target Kinase | IC50 (nM) |
| 4h | -CF3 and further elaboration | FGFR1 | 7 |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| AZD4547 (Reference) | Not applicable | FGFR1 | 0.8 |
| FGFR2 | 1 | ||
| FGFR3 | 2 | ||
| FGFR4 | 47 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Compound 4h represents a highly optimized derivative.[3][4]
Table 2: Janus Kinase 3 (JAK3) Inhibition
The 1H-pyrrolo[2,3-b]pyridine core is also a key component of inhibitors targeting the Janus kinase (JAK) family, which are crucial for cytokine signaling.[5][6]
| Compound ID | 4-Position Substitution | 5-Position Substitution | Target Kinase | IC50 (nM) |
| 14c | Cyclohexylamino | Carbamoyl | JAK3 | Potent (exact value not specified) |
| 31 | Cycloalkyl ring | Carboxamide | JAK3 | Potent (exact value not specified) |
Data from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as immunomodulators targeting JAK3.[5][6]
Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block these downstream effects.
Caption: FGFR Signaling Pathway Inhibition.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, JAK3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted in DMSO)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted test compound to the appropriate wells. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control.
-
Add 2.5 µL of a mixture of the kinase and its substrate to each well.
-
-
Initiate Reaction: Add 4 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Detect Signal:
-
Add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., a cell line with an activating FGFR mutation).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (serially diluted).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom, white-walled plates.
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
Measure Cell Viability:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor based on the this compound scaffold.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of compounds, is a significant scaffold in medicinal chemistry.[1][2][3] Derivatives of the pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors for various kinases and are integral in the development of targeted cancer therapies.[1][4][5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This document provides detailed analytical methods for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV Method: Suitable for routine quality control, purity assessment, and analysis of higher concentration samples.
-
LC-MS/MS Method: Ideal for bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of plasma or tissue samples.
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical quantitative performance parameters for the described analytical methods. These values are representative and may vary based on instrumentation and specific laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
| Retention Time | ~ 4.5 min | ~ 3.2 min |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantification of this compound in bulk drug substance or formulated products.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10-90% B
-
7-8 min: 90% B
-
8-8.1 min: 90-10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as plasma.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Internal Standard (IS): A structurally similar compound, e.g., an isotopically labeled analog or a related pyrrolopyridine.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
2. LC-MS/MS Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5-95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) m/z 159.1 -> Product Ion (Q3) m/z 132.1 (Collision Energy to be optimized).
-
Internal Standard (IS): To be determined based on the selected IS.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of this compound in the plasma samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Bioanalysis.
References
- 1. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives in high-throughput screening (HTS) campaigns. This class of compounds has shown significant promise as potent kinase inhibitors, making them valuable tools in drug discovery programs targeting cancer and inflammatory diseases.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The addition of a cyclopropyl group at the 5-position can enhance potency and selectivity for specific kinase targets. This document outlines the application of these derivatives in screening against key kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).
Target Kinase Families and Signaling Pathways
Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of FGFR signaling is a key driver in various cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[1][2] Inhibition of FGFR blocks downstream signaling cascades, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[3] Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective JAK1 inhibitors.[3] By blocking JAK1, these compounds can modulate the inflammatory response.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of CDK2 and CDK8, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase inhibitors, and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] Notably, derivatives of this scaffold, such as Glumetinib, are highly selective inhibitors of the c-Met oncoprotein, and others have been identified as CDK8 inhibitors.[1]
Synthetic Strategies Overview
The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This common strategy often involves the cyclocondensation of suitably substituted aminopyrazoles with various reagents to construct the pyridine ring.[1]
-
Annulation of a pyrazole ring onto a pre-existing pyridine: This approach starts with a functionalized pyridine derivative and builds the pyrazole ring onto it.[1]
This document will focus on a modern and efficient one-pot protocol that falls under the second category, utilizing readily available 2-chloro-3-nitropyridines.
Comparative Data of Synthetic Protocols
The following table summarizes key quantitative data for a selection of synthesized pyrazolo[4,3-b]pyridine derivatives, showcasing the efficiency of the featured one-pot protocol.
| Product No. | Aryl Substituent (R) | Yield (%) | Melting Point (°C) | Reference |
| 5a | 2-cyanophenyl | 85 | 222–224 | [1] |
| 5f | 2-chlorophenyl | 72 | 234–235 | [1] |
| 5g | 2-methyl-4-nitrophenyl | 73 | 191–193 | [1] |
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol details an efficient, one-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine derivatives via a sequence of SNAr and modified Japp-Klingemann reactions.[1][2][3] This method offers several advantages, including the use of stable arenediazonium tosylates, operational simplicity, and the combination of multiple steps into a single pot.[1][2]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Substituted aniline
-
Sodium nitrite (NaNO2)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O)
-
Acetonitrile
-
Sodium acetate (NaOAc)
-
Pyridine
-
Pyrrolidine
-
DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) (for specific substrates)
Procedure:
Step 1: Synthesis of Pyridin-2-yl Keto Esters (Intermediate)
-
To a solution of a substituted 2-chloro-3-nitropyridine (10 mmol) and ethyl 2-chloroacetoacetate (11 mmol) in acetone (50 mL), add potassium carbonate (15 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding ethyl 2-(acetyl)-2-(3-nitropyridin-2-yl)acetate derivative.
Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
-
Formation of Arenediazonium Tosylate:
-
Dissolve the desired substituted aniline (2 mmol) in a mixture of acetonitrile (4 mL) and water (1 mL).
-
Add p-toluenesulfonic acid monohydrate (4.4 mmol) and cool the mixture to 0 °C.
-
Add a solution of sodium nitrite (2.2 mmol) in water (1 mL) dropwise, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
-
Azo-Coupling and Cyclization:
-
In a separate flask, dissolve the pyridin-2-yl keto ester intermediate (2 mmol) in acetonitrile (4 mL).
-
Add sodium acetate (6 mmol) and cool the mixture to 0 °C.
-
Add the freshly prepared arenediazonium tosylate solution dropwise to the keto ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add pyridine (3 mmol) and pyrrolidine (1.5 mmol) to the reaction mixture. For specific substrates (e.g., 7b and 7c as per the source literature), substitute pyridine with DBU (3 mmol) and reduce pyrrolidine to 1 mmol.[1]
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Caption: Workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Biological Significance and Signaling Pathway
Pyrazolo[4,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, their role as inhibitors of Tropomyosin receptor kinases (TRKs) is of significant interest in cancer therapy.[4][5][6] The diagram below illustrates a simplified TRK signaling pathway and the point of inhibition by pyrazolo[4,3-b]pyridine derivatives.
Caption: Inhibition of TRK signaling by pyrazolo[4,3-b]pyridine derivatives.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, constitutes a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This document provides detailed application notes and standardized protocols for key cell-based assays to evaluate the efficacy and mechanism of action of novel 1H-pyrrolo[2,3-b]pyridine derivatives. The protocols cover cytotoxicity assessment, kinase inhibition, apoptosis induction, and cell cycle analysis.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported in vitro activities of various 1H-pyrrolo[2,3-b]pyridine derivatives in different cancer cell lines and against specific kinase targets.
Table 1: Cytotoxicity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 7-AID | HeLa | MTT | 16.96 | [1] |
| 7-AID | MCF-7 | MTT | 14.12 | [1] |
| 7-AID | MDA-MB-231 | MTT | 12.69 | [1] |
| 10t | HeLa | Not Specified | 0.12 | [2][3] |
| 10t | SGC-7901 | Not Specified | 0.15 | [3] |
| 10t | MCF-7 | Not Specified | 0.21 | [2][3] |
| 16h | A549 | Not Specified | 0.109 | [4] |
| 16h | MDA-MB-231 | Not Specified | 0.245 | [4] |
| 16h | MCF-7 | Not Specified | 0.245 | [4] |
| P1 | HOS | Not Specified | 0.08879 | [5] |
| P1 | L929 (normal) | Not Specified | 140.49 | [5] |
| Meriolin 16 | Leukemia/Lymphoma lines | Not Specified | Potent | [6] |
| ASM-7 | A549, MRC-5 | Cytotoxicity | >10 | [7] |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Unspecified | TNIK | <1 | [8][9] |
| 4h | FGFR1 | 7 | [10][11][12] |
| 4h | FGFR2 | 9 | [10][11][12] |
| 4h | FGFR3 | 25 | [10][11][12] |
| 4h | FGFR4 | 712 | [10][11][12] |
| 1 | FGFR1 | 1900 | [10] |
| 16h | MELK | 32 | [4] |
| 2 | Haspin | 10.1 | [13] |
| 3 | Haspin | 10.6 | [13] |
| 5k | EGFR | 40-204 | [14] |
| 5k | Her2 | 40-204 | [14] |
| 5k | VEGFR2 | 40-204 | [14] |
| 5k | CDK2 | 40-204 | [14] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)[1]
-
1H-pyrrolo[2,3-b]pyridine derivatives
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by 1H-pyrrolo[2,3-b]pyridine derivatives using flow cytometry.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Simplified intrinsic apoptosis pathway targeted by some derivatives.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to treatment with 1H-pyrrolo[2,3-b]pyridine derivatives.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[4][14]
Caption: Logical flow of compound-induced cell cycle arrest.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for in vitro kinase assays to determine the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against specific kinases.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. Assays can be based on various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo).
Materials:
-
Kinase-specific substrate
-
ATP
-
1H-pyrrolo[2,3-b]pyridine derivatives
-
Assay Buffer
-
Detection Reagents (e.g., ADP-Glo Kinase Assay kit)
-
Microplate reader
Protocol:
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, the specific kinase, and its substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the detection reagents according to the assay kit instructions. For ADP-Glo, this involves a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The protocols and data presented here offer a comprehensive guide for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potential therapeutic agents. Standardization of these cell-based assays is crucial for the reliable comparison of data and the identification of promising lead compounds for further development. The provided workflows and signaling pathway diagrams serve to visually simplify complex processes, aiding in the design and interpretation of experiments.
References
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and effective strategy for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. Typically, this is a Suzuki-Miyaura coupling between a 5-halo-1H-pyrrolo[2,3-b]pyridine derivative and a cyclopropylboron reagent. A common starting material is 5-bromo-1H-pyrrolo[2,3-b]pyridine, which can be coupled with cyclopropylboronic acid or its derivatives.
Q2: Are there any commercially available precursors that can simplify the synthesis?
A2: Yes, 5-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a commercially available intermediate. Utilizing this precursor simplifies the synthesis by having the cyclopropyl group already attached to the pyrrole nitrogen. The subsequent step would then be a cross-coupling reaction to introduce the desired substituent at the 5-position, or in this case, the synthesis would focus on the cyclopropylation at the 5-position of a di-halo precursor. However, for the synthesis of the title compound, starting with 5-bromo-1H-pyrrolo[2,3-b]pyridine and coupling with a cyclopropylboron reagent is a more direct approach.
Q3: What are the key reaction parameters to optimize for a successful Suzuki-Miyaura coupling to introduce the cyclopropyl group?
A3: The key parameters to optimize for the Suzuki-Miyaura coupling of a 5-halo-1H-pyrrolo[2,3-b]pyridine with a cyclopropylboron reagent include the choice of palladium catalyst, ligand, base, and solvent. Modern bulky electron-rich phosphine ligands such as SPhos and XPhos are often effective in improving yields for challenging cross-couplings of heteroaryl halides.[1] Common bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), while ethereal solvents like dioxane or alcohols such as n-butanol are frequently used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Ensure the palladium catalyst is not old or deactivated. Using a pre-catalyst can sometimes improve results. - Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Poor choice of ligand | - For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often give superior results to traditional ligands like PPh₃.[1] | |
| Inappropriate base | - The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, and NaOtBu. The solubility and strength of the base can significantly impact the reaction rate. | |
| Low reaction temperature | - While some Suzuki couplings proceed at room temperature, many require heating. Gradually increase the reaction temperature, for example, to 80-100 °C. | |
| Significant Side Product Formation | Protodeboronation of cyclopropylboronic acid | - This is a common side reaction where the cyclopropylboronic acid reacts with trace water to form cyclopropane. - Use anhydrous solvents and reagents. - Consider using potassium cyclopropyltrifluoroborate, which is more stable and less prone to protodeboronation.[2] |
| Homocoupling of the boronic acid or aryl halide | - This can occur at high temperatures or with high catalyst loading. - Try lowering the reaction temperature or the amount of palladium catalyst. | |
| Buchwald-Hartwig Amination | - If secondary amines are present as impurities or if the ligand itself can act as a nucleophile, amination of the 5-halo-7-azaindole can occur. - Ensure the purity of all starting materials and reagents. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the chromatographic separation by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Consider recrystallization as an alternative or additional purification step. |
| Residual palladium catalyst | - If the product is intended for pharmaceutical applications, palladium levels must be minimized. - Employ palladium scavengers (e.g., silica-supported thiols) or perform an aqueous workup with a chelating agent like EDTA. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with Cyclopropylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and SPhos (0.1 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.05 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridine analogs, also known as 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the pyrrolo[2,3-b]pyridine core?
A1: The synthesis of pyrrolo[2,3-b]pyridine can be broadly approached by either constructing the pyrrole ring onto a pre-existing pyridine ring or vice-versa. Key strategies include:
-
Classical Indole Syntheses Adapted for Azaindoles:
-
Fischer Indole Synthesis: While a cornerstone for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, often leading to low yields under harsh conditions.[1] However, it can be effective for 4- and 6-azaindoles when the starting pyridylhydrazines have electron-donating groups.[1]
-
Bartoli Indole Synthesis: This method, involving the reaction of nitro-pyridines with vinyl Grignard reagents, is a flexible route to 7-substituted 7-azaindoles.[1][2] A key limitation is the general requirement for an ortho-substituent on the nitroarene.[2]
-
Madelung Synthesis: This involves the intramolecular cyclization of N-acyl-o-toluidines using a strong base at high temperatures.[3] Modern variations using organometallic bases like BuLi or LDA can be performed at much lower temperatures.[3]
-
-
Modern Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This is a versatile method for C-C bond formation, often used to introduce aryl or other substituents onto a pre-functionalized azaindole core or to construct the core itself.[4][5]
-
Sonogashira Coupling: This is employed for the coupling of terminal alkynes with aryl or vinyl halides and is a key step in many azaindole synthetic routes.[4]
-
Chan-Lam Coupling: This copper-catalyzed reaction is used for forming C-N bonds, particularly for the N-arylation of the 7-azaindole scaffold.[6][7]
-
Q2: I am experiencing low yields in my Fischer indole synthesis of a 7-azaindole derivative. What are the likely causes and how can I improve the yield?
A2: Low yields in the Fischer indole synthesis of azaindoles are a common problem, often attributed to the electron-deficient pyridine ring which can hinder the key[8][8]-sigmatropic rearrangement.[1]
Troubleshooting Steps:
-
Assess Starting Materials: Ensure the purity of the pyridylhydrazine and carbonyl compounds, as impurities can lead to side reactions.[9]
-
Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, Lewis acids like ZnCl₂), temperature, and reaction time.[9] The reaction is highly sensitive to these parameters.[9]
-
Consider Substituent Effects: Electron-withdrawing groups on the pyridine ring can deactivate it, making the cyclization difficult. Conversely, electron-donating groups on the pyridylhydrazine can sometimes lead to N-N bond cleavage as a competing side reaction.[9][10]
-
Alternative Strategies: If optimization fails, consider alternative synthetic routes that may be more tolerant of your specific substitution pattern, such as the Bartoli or Madelung synthesis, or a palladium-catalyzed approach.[11]
Q3: My Bartoli indole synthesis of a 7-azaindole is not working. What are the critical parameters for this reaction?
A3: The Bartoli synthesis is sensitive to several factors. Here are some key considerations for troubleshooting:
-
Ortho-Substituent: The reaction generally requires a substituent ortho to the nitro group on the pyridine ring.[2] Sterically demanding ortho-substituents often lead to higher yields.[2] Without an ortho-substituent, the reaction may fail or give very low yields.[2]
-
Grignard Reagent: At least three equivalents of the vinyl Grignard reagent are typically necessary. The reaction is often performed at low temperatures (e.g., -40 °C to -78 °C).[1]
-
Temperature Control: Strict temperature control is crucial for the success of the reaction.[1]
-
Two-Step Protocol: For some substrates, a two-step process involving the Bartoli reaction followed by a separate hydrogenolysis step to remove a strategically placed halogen can significantly improve the overall yield.[1]
Q4: I am struggling with the regioselective functionalization of the 7-azaindole core. How can I control the position of substitution?
A4: Achieving regioselectivity in the functionalization of 7-azaindole can be challenging but can be controlled through several strategies:
-
Directed Ortho-Metalation (DoM): By using a directed metalation group (DMG), such as a carbamoyl group, on the N1 or N7 nitrogen, you can direct lithiation to a specific adjacent carbon (C2 or C6).[12] A "directed metalation-group dance" strategy can even allow for sequential functionalization at different positions.[12]
-
Halogen/Magnesium and Sulfoxide/Magnesium Exchange: Starting with a halogenated or sulfoxide-substituted 7-azaindole allows for regioselective metalation and subsequent reaction with an electrophile.[13] This method can be used to functionalize all five carbon positions of the azaindole ring.[13]
-
Protecting Groups: The use of protecting groups on the pyrrole nitrogen can influence the site of electrophilic substitution.
-
Transition Metal Catalysis: The choice of catalyst and ligands in cross-coupling reactions can provide high regioselectivity. For example, in Suzuki couplings on di-halogenated azaindoles, the reaction conditions can be tuned to achieve selective substitution at one position over another.
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions (Suzuki and Chan-Lam)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in Suzuki coupling | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Catalyst poisoning by the aminopyridine moiety.[4] 4. Poor quality boronic acid. | 1. Use a fresh catalyst or a pre-catalyst. Consider using a more active ligand like SPhos.[4] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., MeCN/H₂O, dioxane).[4] 3. Use N-protected substrates (e.g., N-alkyl) to prevent catalyst poisoning.[14] 4. Ensure the boronic acid is pure and dry. |
| Low yield in Chan-Lam N-arylation | 1. Inefficient copper catalyst. 2. Suboptimal base or solvent. 3. Air-sensitive reaction. | 1. Use an appropriate copper source (e.g., Cu(OAc)₂) and consider the use of a ligand.[15] 2. Screen different bases (e.g., pyridine, DBU) and solvents (e.g., CH₂Cl₂, DMF).[6][15] 3. While many Chan-Lam reactions are air-tolerant, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes improve yields.[16] |
| Formation of significant side products (e.g., homocoupling of boronic acid) | 1. Incorrect stoichiometry. 2. Suboptimal reaction temperature. | 1. Carefully control the stoichiometry of the reactants. 2. Optimize the reaction temperature; sometimes lower temperatures can reduce side reactions. |
Challenges in Protecting Group Chemistry
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete protection of the indole nitrogen | 1. Insufficient reagent or base. 2. Steric hindrance around the nitrogen. | 1. Use a slight excess of the protecting group reagent and a suitable base. 2. Choose a less sterically demanding protecting group or optimize reaction conditions (e.g., higher temperature, longer reaction time). |
| Difficulty in deprotecting the nitrogen | 1. Protecting group is too stable under standard conditions. 2. The substrate is sensitive to the deprotection conditions. | 1. Select a protecting group that can be removed under milder conditions (e.g., SEM group can be removed with TFA).[17] 2. Screen different deprotection reagents and conditions to find a balance between efficient removal and substrate stability. |
| Side reactions during deprotection | 1. Acid- or base-labile functional groups elsewhere in the molecule. | 1. Choose a protecting group with orthogonal deprotection conditions to other sensitive functionalities. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling on a Halogenated 7-Azaindole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the halogenated 7-azaindole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos, typically 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, MeCN/H₂O). The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]
General Protocol for Chan-Lam N-Arylation of 7-Azaindole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add 7-azaindole (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., CH₂Cl₂, DMF, or toluene).
-
Reaction Execution: Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C). The reaction is often open to the air.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Workflows
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 12. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
solubility issues of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1][9] |
| Molecular Weight | 158.20 g/mol | [1][3][9] |
| CAS Number | 1254567-75-3 | [1][3] |
| Predicted XLogP3 | 0.6 | [9] |
Q2: Why might this compound have poor solubility?
Many new chemical entities, particularly those with planar, aromatic ring systems, exhibit low aqueous solubility.[10] This can be attributed to strong intermolecular forces in the crystal lattice that must be overcome by solvent molecules. For organic compounds, larger molecules and a lack of branching can also contribute to lower solubility.[11] Although the cyclopropyl group disrupts planarity to some extent, the core pyrrolopyridine structure is largely flat.
Q3: What are the common consequences of poor solubility in experimental settings?
Poor solubility can lead to several challenges in research and development, including:
-
Low and variable oral bioavailability, leading to inconsistent results in preclinical studies.[10]
-
Difficulty in preparing stock solutions at desired concentrations for in vitro assays.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inaccurate assessment of pharmacological activity and toxicity.[12]
Troubleshooting Guide: Solubility Enhancement
This guide provides potential strategies and experimental protocols to address solubility issues with this compound. The selection of an appropriate method depends on the specific experimental requirements, such as the desired concentration and the biological system being used.[13]
Initial Assessment of Solubility
Before attempting to enhance solubility, it is crucial to determine the baseline solubility of the compound in your desired solvent system.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for measuring equilibrium solubility.[14][15][16]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[15]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
Solubility Enhancement Strategies
Below are several common techniques to improve the solubility of poorly soluble compounds.
1. pH Modification
For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[12] As this compound contains basic nitrogen atoms, its solubility is expected to increase in acidic conditions due to salt formation.
-
Recommendation: Attempt to dissolve the compound in buffers with a pH range of 1.2 to 6.8 to assess the pH-solubility profile.[16]
2. Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
For working solutions, perform serial dilutions from the stock solution into the aqueous buffer.
-
Caution: The final concentration of the organic co-solvent should be kept low (typically <1% and often <0.1%) in cellular assays to avoid solvent-induced toxicity.
-
3. Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[13][17]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves.
-
4. Formulation as a Solid Dispersion
Solid dispersions involve dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid-state.[17] This can be achieved through methods like solvent evaporation or hot-melt extrusion. This technique can enhance the dissolution rate and apparent solubility.[17]
5. Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can improve the dissolution rate.[11][12]
-
Methods: Micronization and nanosuspension.[13]
-
Note: While this increases the rate of dissolution, it does not affect the equilibrium solubility.[13]
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the compound to form a more soluble salt. | Simple and effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Reducing the polarity of the solvent system. | Easy to implement for preparing stock solutions. | Potential for solvent toxicity in biological systems. The compound may precipitate upon dilution into aqueous media. |
| Cyclodextrins | Formation of water-soluble inclusion complexes. | Can significantly increase aqueous solubility. May improve bioavailability. | Potential for toxicity with some cyclodextrins.[17] The complex formation is a reversible equilibrium. |
| Solid Dispersions | Dispersion of the compound in a hydrophilic carrier. | Can enhance both dissolution rate and apparent solubility.[17] | Requires specialized formulation development. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio. | Improves dissolution rate.[12] | Does not increase equilibrium solubility.[13] Requires specialized equipment. |
Visualizations
Below are diagrams illustrating a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway where a pyrrolopyridine derivative might act as a kinase inhibitor.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1254567-75-3 | this compound - Moldb [moldb.com]
- 4. chem-gold.com [chem-gold.com]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-cyclopropyl-5H-pyrrolo[2,3-b]pyridine | C10H10N2 | CID 149872343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
stability of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in different solvents
Technical Support Center: 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound for short-term use?
For short-term experimental use, it is recommended to dissolve this compound in aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). These solvents are generally non-reactive and should not promote degradation under ambient conditions. For analytical purposes like HPLC, a mixture of acetonitrile and water is commonly used as the mobile phase. Always prepare fresh solutions for optimal results.
Q2: Are there any known incompatibilities with common laboratory solvents?
While specific degradation studies on this compound are not extensively published, compounds with similar pyrrolopyridine cores can be susceptible to degradation under harsh acidic or basic conditions. Therefore, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) in protic solvents like water or alcohols should be avoided as it may lead to hydrolysis or other degradation pathways.
Q3: How should I handle the compound to minimize degradation during routine experiments?
To minimize degradation, it is advisable to:
-
Protect the compound from prolonged exposure to light.
-
Use amber vials or wrap containers with aluminum foil.
-
Store solutions at low temperatures (e.g., 2-8 °C for short-term, -20 °C or -80 °C for long-term).
-
Blanket solutions with an inert gas like nitrogen or argon if sensitivity to oxidation is a concern.
-
Always use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution.
-
Possible Cause: Degradation of the compound in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants.
-
Assess pH: If using aqueous or alcoholic solutions, check the pH. Extreme pH values can accelerate degradation.
-
Conduct a Forced Degradation Study: To understand the stability of your compound in the experimental solvent system, a forced degradation study is recommended.[1][2][3] This involves exposing the compound to stress conditions to identify potential degradation products and pathways.[1][4]
-
Analytical Method: A stability-indicating analytical method, most commonly reverse-phase HPLC with UV detection, should be used to separate the parent compound from any degradants.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like mass spectrometry (MS) to determine the molecular weight of the impurities and NMR for structural elucidation.
-
Review Experimental Conditions: Analyze the experimental protocol to identify potential stress factors that could have been introduced, such as heat, light, or incompatible reagents.
-
Implement a Stability Study: Perform a systematic stability study under controlled conditions to identify the factors causing degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following are typical stress conditions that can be applied to a solution of this compound.
-
Acid Hydrolysis:
-
Treat the compound with 0.1 N HCl at 60°C for 24 hours.[1]
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the compound with 0.1 N NaOH at 60°C for 24 hours.[1]
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Expose the compound to 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid compound at 80°C for 48 hours.
-
Heat a solution of the compound at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analytical Method: The primary method for analyzing the samples from a forced degradation study is High-Performance Liquid Chromatography (HPLC), typically with a UV-Vis or Photodiode Array (PDA) detector.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound in a solution of 1:1 Acetonitrile:Water.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 | 0.85 |
| 0.1 N NaOH (60°C, 24h) | 25.8% | 3 | 0.78, 1.15 |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 | 0.92 |
| Heat (60°C, 48h) | 5.1% | 1 | 0.95 |
| UV Light (254nm, 24h) | 12.3% | 2 | 0.88 |
Table 2: Stability in Common Laboratory Solvents at Room Temperature (48 hours)
| Solvent | % Purity Remaining |
| DMSO | >99% |
| DMF | >99% |
| Acetonitrile | >99% |
| Methanol | 98.5% |
| Water (pH 7) | 99.2% |
Visualizations
The following diagrams illustrate the workflow for stability testing and a hypothetical degradation pathway.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrrolopyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols for key reactions, and quantitative data to aid in the optimization of your synthetic routes.
Troubleshooting Guides and FAQs
This section provides practical solutions to common problems encountered during the synthesis of pyrrolopyridines.
Issue 1: Low or No Yield of the Desired Pyrrolopyridine
Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrrolopyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in reactants can significantly hinder the reaction. For instance, some starting materials for pyrrolopyridine synthesis are prone to oxidation and degradation upon exposure to air.
-
Recommendation: Ensure the purity of your starting materials. Use freshly purified reagents or store them under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can lead to incomplete reactions or the formation of side products.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and the reaction kinetics. The presence of moisture can also be detrimental in many cases.
-
Recommendation: Use dry solvents when anhydrous conditions are specified. Employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere. It is advisable to screen different solvent systems to find the most suitable one for your reaction.
-
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Recommendation: Verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Issue 2: Formation of Side Products
Q2: My reaction is producing a significant amount of side products, complicating purification. How can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can influence the reaction pathway and minimize the formation of undesired products.
-
Catalyst Selection: The choice of catalyst and ligands (in cross-coupling reactions) is crucial for controlling regioselectivity and minimizing side reactions.
-
Control of Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my pyrrolopyridine product. What are the best practices for purification?
A3: Pyrrolopyridines are basic compounds, which can present challenges during chromatographic purification.
-
Column Chromatography:
-
Tailing: The basic nature of pyrrolopyridines can cause tailing on silica gel columns due to strong interactions with acidic silanol groups.[3]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[4]
-
Troubleshooting Poor Crystallization: If your compound does not crystallize easily or oils out, several techniques can be employed:
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[3]
-
Solvent System: The choice of solvent is critical. A single-solvent or a two-solvent system can be used. For a two-solvent system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy.
-
-
-
Acid-Base Extraction: The basicity of pyrrolopyridines can be exploited for purification. An acidic wash (e.g., dilute HCl) can protonate the product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Data Presentation
The following tables summarize quantitative data on the optimization of common cross-coupling reactions used in pyrrolopyridine synthesis.
Table 1: Optimization of Suzuki Coupling Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 60 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 80 | 12 | 40 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 80 | 12 | 36 |
| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | High |
| 5 | Pd(OAc)₂ (2) / S-Phos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Variable |
Data adapted from multiple sources for illustrative purposes.[5][6][7]
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | Good |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Dioxane | 110 | 24 | High |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 80 | 12 | Variable |
| 4 | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 90 | 16 | Moderate |
Data adapted from multiple sources for illustrative purposes.[8][9][10]
Experimental Protocols
Detailed methodologies for key reactions in pyrrolopyridine synthesis are provided below.
Protocol 1: Bischler-Napieralski Synthesis of a Dihydro-β-carboline (Pyrido[3,4-b]indole) Derivative
This reaction is a classic method for constructing the isoquinoline and β-carboline core.
Materials:
-
N-Acyl-β-arylethylamine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To an oven-dried round-bottom flask, add the N-acyl-β-arylethylamine substrate.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DCM followed by POCl₃.
-
Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours.[11]
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the resulting residue in a 9:1 mixture of MeOH/water and cool the solution to 0 °C in an ice bath.
-
Carefully add NaBH₄ portion-wise until the pH of the solution reaches approximately 7.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Graebe-Ullmann Synthesis of a Carbazole Derivative
This reaction involves the thermal or photochemical cyclization of a 1-phenyl-1,2,3-triazole to form a carbazole.
Materials:
-
1-(Aryl)-1H-1,2,3-triazole derivative (1.0 equiv)
-
High-boiling solvent (e.g., paraffin oil, diphenyl ether) or Polyphosphoric acid (PPA)
Procedure (Thermal):
-
In a round-bottom flask, suspend the 1-(aryl)-1H-1,2,3-triazole in a high-boiling solvent or PPA.
-
Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere. Nitrogen evolution is usually observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using a high-boiling solvent, dilute the mixture with a non-polar solvent (e.g., hexanes) to precipitate the product.
-
If using PPA, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Note: Microwave irradiation can also be used to promote this reaction, often with shorter reaction times and improved yields.[12]
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the mechanism of action of Vemurafenib.
Experimental Workflow
Caption: A general experimental workflow for the synthesis of pyrrolopyridines.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in pyrrolopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound, also known as 5-cyclopropyl-7-azaindole, typically involves two main strategies:
-
Construction of the pyrrolo[2,3-b]pyridine core with the cyclopropyl group already in place: This can be achieved through methods like the Fischer indole synthesis or Madelung-type cyclizations using precursors containing the cyclopropyl moiety.[1][2]
-
Functionalization of a pre-formed 1H-pyrrolo[2,3-b]pyridine core: This is a more common approach and generally involves palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group at the 5-position of a halogenated (e.g., 5-bromo- or 5-iodo-) 7-azaindole. Key reactions include:
-
Suzuki Coupling: Reacting a 5-halo-7-azaindole with cyclopropylboronic acid or its esters.[3]
-
Sonogashira Coupling: While not for direct cyclopropylation, this method is crucial for building the carbon skeleton of 7-azaindoles, which can then be further modified.[4][5][6][7][8]
-
Chan-Lam Cyclopropylation: A copper-catalyzed method that can be used for N-cyclopropylation of azaheterocycles.[9]
-
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically offered at purities of 97% or higher.[10] However, in-house syntheses may require extensive purification to remove persistent side products.
Q3: What are the general challenges associated with the synthesis of substituted 7-azaindoles?
A3: Researchers may encounter several challenges, including:
-
Regioselectivity: Functionalization can sometimes occur at multiple positions on the bicyclic ring system.[1]
-
N-H Reactivity: The pyrrole N-H is acidic and can compete in coupling reactions, leading to N-arylation or N-alkylation side products.[11][12] Protecting this group is a common strategy, though protecting-group-free syntheses have been developed.[6]
-
Purification: The final products can be difficult to purify due to the formation of structurally similar isomers and byproducts, sometimes requiring multiple chromatographic steps or recrystallization.[7]
-
Scale-up Issues: Some reactions that work well on a small scale may show inconsistent results or generate more byproducts when scaled up.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using cross-coupling methodologies.
Q4: My Suzuki coupling reaction with cyclopropylboronic acid is inefficient and gives low yields. What are potential causes and solutions?
A4: Low yields in Suzuki couplings for this system can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Choice: The choice of phosphine ligand is critical. For heteroaryl couplings, bulky, electron-rich biarylphosphine ligands often improve catalytic activity.
-
Base Selection: The base plays a crucial role. Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base may need to be screened for your specific substrate.
-
Boronic Acid Decomposition: Cyclopropylboronic acid can be prone to decomposition (protodeboronation). Using a slight excess of the boronic acid or employing more stable derivatives like MIDA boronates can be beneficial.
Q5: I am observing a significant amount of a side product with a mass corresponding to the starting 5-halo-7-azaindole minus the halogen. What is this, and how can I prevent it?
A5: This side product is the result of hydrodehalogenation , where the halogen atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Causes:
-
Presence of water or other protic sources.
-
Side reactions involving the solvent or amine bases.
-
Decomposition of the catalyst leading to palladium hydride species that can participate in reduction.
-
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are dry.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize this side reaction.
-
Choice of Ligand and Base: Some ligand/base combinations are more prone to promoting hydrodehalogenation. Screening different conditions may be necessary. For instance, in some aminations, acyclic secondary amines were found to lead to extensive hydro-dehalogenated material.[13]
-
Q6: My reaction is producing a dimeric byproduct of my 7-azaindole starting material. How can I avoid this?
A6: Dimerization, or homocoupling , of the aryl halide is a known side reaction.
-
Causes: This typically occurs at higher temperatures or with prolonged reaction times when the catalytic cycle is slow.
-
Solutions:
-
Use a More Active Catalyst System: Employing a more efficient palladium precatalyst or ligand can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.
-
Control Stoichiometry: Ensure the coupling partner (e.g., cyclopropylboronic acid) is present in a slight excess.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often suppress homocoupling.
-
Q7: I am observing N-cyclopropylation or N-arylation of the pyrrole nitrogen. How can this be minimized?
A7: The N-H of the 7-azaindole is nucleophilic and can compete with the desired C-C bond formation.[11][12]
-
Solutions:
-
N-Protection: The most straightforward solution is to protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Boc, or Tosyl) before the coupling reaction. The protecting group can be removed in a subsequent step.
-
Use of Specific Ligands/Bases: Certain ligand and base combinations have been shown to favor C-C coupling over N-arylation. For example, using LiHMDS as a base has been reported to be effective in palladium-catalyzed aminations of unprotected halo-7-azaindoles.[12]
-
Summary of Common Side Products and Solutions
| Side Product | Common Cause(s) | Suggested Solutions |
| Hydrodehalogenation | Moisture, protic impurities, catalyst decomposition | Use anhydrous conditions, optimize temperature/time, screen ligands and bases. |
| Homocoupling of Aryl Halide | High temperature, slow catalytic cycle | Use a more active catalyst, control stoichiometry, lower reaction temperature. |
| N-Arylation/N-Alkylation | Unprotected pyrrole N-H | Protect the N-H with a suitable group (e.g., Boc, SEM), screen bases (e.g., LiHMDS). |
| Protodeboronation | Decomposition of boronic acid | Use a slight excess of boronic acid, use more stable boronate esters (e.g., MIDA). |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a composite based on standard procedures for Suzuki-Miyaura couplings on heteroaromatic systems and should be optimized for specific laboratory conditions.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Cyclopropylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground and dried
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Visualization
Troubleshooting Workflow for Unexpected Reaction Outcomes
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: My 7-azaindole synthesis is resulting in low yields. What are the common pitfalls?
Answer: Low yields in 7-azaindole synthesis can stem from several factors, often related to the specific synthetic route employed. Here are some common issues and potential solutions:
-
Incomplete Reaction: Classic indole syntheses are often less effective for the electron-deficient pyridine ring system of 7-azaindole.[1] Consider extending reaction times or increasing the temperature. However, be mindful of potential side reactions at higher temperatures.
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical. For instance, in domino reactions of 2-fluoro-3-methylpyridine with arylaldehydes, the chemoselectivity between 7-azaindoles and 7-azaindolines is dependent on the counterion of the base (e.g., KN(SiMe3)2 favors azaindoles, while LiN(SiMe3)2 favors azaindolines).[2]
-
Side Reactions: The presence of the pyridine nitrogen can lead to undesired side reactions or coordination with metal catalysts.[3] Protecting the pyridine nitrogen as an N-oxide has been shown to improve yields in some cases by preventing this coordination.[3]
-
Purification Challenges: 7-Azaindole and its derivatives can be prone to degradation or difficult to separate from byproducts. Purification via column chromatography on silica gel is a common method.[4] In some cases, multiple chromatographic steps may be necessary to obtain a pure product.[4]
Question 2: I'm observing unexpected byproducts during the synthesis of 2-substituted 7-azaindoles. What could be the cause?
Answer: The formation of unexpected byproducts is a frequent challenge. One common issue is the reversible base-mediated dimerization of picoline starting materials, which can compete with the desired cyclization reaction. Careful control of reaction conditions, such as the order of addition of reagents, can help minimize this side reaction. For instance, inverse addition, where the picoline is added to the base and other reagents, has been shown to improve yields of the desired 7-azaindole.[5]
N-H Functionalization & Protection
Question 3: Why is my N-arylation of 7-azaindole failing or giving low yields?
Answer: N-arylation of 7-azaindole can be challenging due to the nucleophilicity of the pyridine nitrogen and potential for competing side reactions. Here are some troubleshooting steps:
-
Catalyst System: Copper-catalyzed N-arylation (Ullmann-type coupling) is a common method.[6][7] The choice of ligand and copper source can significantly impact the reaction outcome. In some cases, using 7-azaindole-N-oxide (7-AINO) as a ligand has been shown to promote the Cu-catalyzed N-arylation.[7]
-
Reaction Conditions: High reaction temperatures are often required for N-arylation, which can lead to degradation of starting materials or products.[8] Optimization of temperature and reaction time is crucial.
-
Protecting Groups: If direct N-arylation is problematic, consider protecting the pyrrole nitrogen with a suitable protecting group, performing the desired functionalization on the pyridine ring, and then deprotecting.
A general workflow for troubleshooting N-arylation is presented below:
References
- 1. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
Technical Support Center: Enhancing the Selectivity of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. The focus is on enhancing kinase selectivity, particularly for Janus kinases (JAKs).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Issue 1: Poor reproducibility of IC50 values in kinase assays.
Possible Causes and Solutions:
-
Reagent Variability:
-
Enzyme Purity and Activity: Ensure the use of a highly pure kinase preparation (ideally >98%). The specific activity of the enzyme can vary between batches, so it's crucial to qualify each new lot.
-
ATP Concentration: Since many inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.
-
-
Compound Handling:
-
Solubility Issues: Poor compound solubility can lead to inaccurate concentration determination. Visually inspect for precipitation and consider using a different solvent or excipient.
-
Compound Aggregation: Small molecules can form aggregates that non-specifically inhibit kinases. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.
-
Issue 2: High background signal in kinase assays.
Possible Causes and Solutions:
-
Compound Interference: The test compound itself may interfere with the detection method (e.g., fluorescence or luminescence). To check for this, run a control experiment with the compound and detection reagents but without the kinase.
-
Reagent Quality: Impurities in ATP, substrates, or buffers can contribute to high background. Use high-purity reagents.
-
Suboptimal Reagent Concentrations:
-
High ATP concentrations can lead to a high background signal in assays that measure ATP depletion or ADP formation.
-
If the kinase concentration is too low, the signal-to-background ratio may be poor. Conversely, an excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics.
-
Issue 3: Difficulty in achieving desired selectivity for a target kinase (e.g., JAK1).
Possible Causes and Solutions:
-
High Homology in ATP-Binding Sites: The ATP-binding sites of kinases within the same family (e.g., JAKs) are highly conserved, making it challenging to achieve selectivity.
-
Scaffold Limitations: The inherent structure of the 1H-pyrrolo[2,3-b]pyridine core may have comparable affinity for multiple kinases.
-
Ineffective Structural Modifications: The modifications made to the core scaffold may not be optimally interacting with non-conserved residues that confer selectivity.
Strategies for Enhancing Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test derivatives with modifications at various positions of the 1H-pyrrolo[2,3-b]pyridine ring. Focus on substitutions that can form specific interactions with non-conserved amino acid residues in the target kinase's ATP-binding pocket. For example, analysis of the binding modes of current JAK inhibitors has guided the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as JAK1-selective scaffolds.[1]
-
Targeting Unique Structural Features: Explore modifications that can interact with regions outside the highly conserved ATP-binding site, such as the solvent-exposed region or allosteric pockets.
-
Computational Modeling: Utilize molecular docking and other computational tools to predict the binding modes of designed derivatives and prioritize the synthesis of compounds with a higher predicted selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for a kinase selectivity profiling experiment?
A1: A common and cost-effective strategy is a two-tiered approach. First, screen your compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases (kinome scan). Subsequently, for any kinases that show significant inhibition (e.g., >70%), determine the IC50 values using a 10-point dose-response curve to quantify the potency.
Q2: How can I improve the JAK1 selectivity of my this compound-based inhibitor?
A2: Based on studies of related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds, several strategies can be employed:
-
Modification at the C4 and C5 positions: The introduction of a carbamoyl group at the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly increase JAK3 inhibitory activity, suggesting that modifications at these positions can modulate selectivity within the JAK family.[2]
-
N-alkylation of the pyrrole: N-alkylation of the 1H-pyrrolo[2,3-b]pyridine core can influence the orientation of the molecule in the binding pocket and has been used to design JAK1-selective inhibitors.[1]
-
Introduction of specific functional groups: For a related pyrrolopyrimidine scaffold, the introduction of a pyrazole group at the C-5 position was found to enhance JAK1 selectivity through a potential hydrogen bond with a non-conserved glutamic acid residue (E966) in JAK1.
Q3: What are some key controls to include in an in vitro kinase assay?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
No Enzyme Control: To identify compound interference with the detection system.
-
No Substrate Control: To measure kinase autophosphorylation.
-
Positive Control (No Inhibitor): Represents 100% kinase activity.
-
Negative Control (Known Inhibitor): A well-characterized inhibitor for your kinase of interest to validate that the assay is performing as expected.
Data Presentation
The following tables summarize in vitro kinase inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate how structural modifications can influence potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against JAKs
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1 vs JAK2) | Selectivity (JAK1 vs JAK3) | Reference |
| 1 | H | H | >10000 | >10000 | 1100 | - | - | [2] |
| 2 | -CONH2 | -NH-cyclohexyl | 2900 | 1800 | 1600 | 0.62 | 0.55 | [2] |
| 3 | -CONH-methyl | -NH-(cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl) | Potent (specific value not provided) | - | - | Selective over JAK2, JAK3, and TYK2 | Selective over JAK2, JAK3, and TYK2 | [1] |
Note: The data presented is for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and not the specific this compound compound.
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3)
-
Substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only for positive controls (100% activity) and a known pan-kinase inhibitor (e.g., staurosporine) for negative controls (0% activity).
-
Kinase/Substrate Addition: Prepare a solution of the kinase and substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme).
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Logical workflow for enhancing kinase inhibitor selectivity.
References
Validation & Comparative
A Comparative Guide to 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine Derivatives and Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the JAK-STAT signaling pathway, a critical mediator of immune responses. This guide provides a comparative analysis of an emerging class of JAK inhibitors, 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives, against established and approved JAK inhibitors such as Tofacitinib, Ruxolitinib, Upadacitinib, and Filgotinib.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in signal transduction for numerous cytokines and growth factors.[1] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various autoimmune and inflammatory disorders.[3] JAK inhibitors function by competitively blocking the ATP-binding site of JAK enzymes, thereby modulating the immune response.[4]
The Emerging Role of this compound Derivatives
Recent research has identified derivatives of this compound as a promising class of novel JAK inhibitors. These compounds are being investigated for their potential to offer improved selectivity, particularly for JAK1, which is a key mediator of pro-inflammatory cytokine signaling.[5][6] The development of selective JAK1 inhibitors is a significant focus in the field, aiming to enhance therapeutic efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms.[7][8] For instance, inhibition of JAK2 is linked to hematological side effects, while JAK3 inhibition can lead to immunosuppression.[7]
While comprehensive clinical data for this compound derivatives is not yet available, preclinical studies highlight their potential as potent and selective immunomodulators. For example, certain derivatives have shown potent inhibitory activity against JAK3 and have demonstrated efficacy in animal models of transplant rejection.[9] Other related pyrrolopyridine derivatives have been designed to be highly selective for JAK1, with one compound exhibiting an IC50 value of 12.6 nM against JAK1 and a 10.7-fold selectivity over JAK2 in enzymatic assays.[10]
Comparative Analysis of JAK Inhibitors
This section provides a detailed comparison of this compound derivatives with several FDA-approved JAK inhibitors. The data presented is based on in vitro biochemical and cellular assays.
Table 1: In Vitro Potency (IC50, nM) of Selected JAK Inhibitors
| Inhibitor Class/Name | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| This compound Derivative (Representative) | Data not fully available; reported as JAK1 or JAK3 selective[5][6][9] | - | - | - | JAK1 or JAK3 |
| Tofacitinib | 112[4] | 20[4] | 1[4] | Not Reported | Pan-JAK (JAK1/JAK3 preference)[11] |
| Ruxolitinib | 3.3[4] | 2.8[4] | 428[4] | 19[4] | JAK1/JAK2[4] |
| Upadacitinib | 43[4] | 120[4] | 2,300[4] | 4,700[4] | JAK1[4] |
| Filgotinib | 10[12] | 28[12] | 810[12] | 116[12] | JAK1[12] |
Note: IC50 values can vary depending on the specific experimental conditions and assay format. The data for the this compound derivative is based on published research on related compounds and is not for a specific, single agent.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.
Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells as a high control (0% inhibition) and a known pan-kinase inhibitor as a low control (100% inhibition).
-
Enzyme/Substrate Mix: Prepare a 2X solution of the JAK enzyme and its corresponding peptide substrate in kinase assay buffer. Add 2.5 µL of this mix to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL. Incubate for 60 minutes at room temperature.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the IC50 of a compound for the inhibition of a specific JAK-mediated signaling pathway in whole cells.
Materials:
-
Relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against specific phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the target cells. For PBMCs, they can be isolated from whole blood using density gradient centrifugation.
-
Compound Treatment: Aliquot the cells into a 96-well plate. Add serial dilutions of the test compound and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., paraformaldehyde-based) to stop the signaling cascade.
-
Permeabilize the cells using a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.[15]
-
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in the target cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Calculate the percent inhibition of STAT phosphorylation relative to the stimulated and unstimulated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[16]
Discussion and Future Directions
The development of JAK inhibitors represents a significant advancement in the treatment of immune-mediated diseases. While first-generation, less selective inhibitors like Tofacitinib and Ruxolitinib have demonstrated clinical efficacy, they are associated with a broader range of side effects due to their pan-JAK or JAK1/2 inhibitory profiles.[4]
The newer generation of JAK inhibitors, such as Upadacitinib and Filgotinib, exhibit greater selectivity for JAK1.[4][12] This increased selectivity is hypothesized to provide a more favorable safety profile by minimizing the inhibition of other JAK isoforms, particularly JAK2, which is crucial for hematopoiesis.[7]
The emerging class of this compound derivatives holds promise for further refining JAK inhibitor therapy. By targeting specific JAK isoforms with high selectivity, these novel compounds may offer an improved therapeutic window, maximizing efficacy while reducing the risk of off-target adverse events. Future research, including comprehensive preclinical and clinical studies, will be essential to fully characterize the potency, selectivity, and clinical utility of this promising new class of JAK inhibitors. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of these and other novel immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doj.dermsquared.com [doj.dermsquared.com]
- 8. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of itacitinib, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Efficacy and safety of Janus kinase selective inhibitors in the t...: Ingenta Connect [ingentaconnect.com]
- 15. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 16. benchchem.com [benchchem.com]
Comparative Efficacy of Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various pyrrolo[2,3-b]pyridine derivatives. This class of compounds has emerged as a versatile scaffold for developing potent inhibitors targeting a range of kinases and enzymes implicated in oncology, neurodegenerative disorders, and inflammatory diseases.
This guide summarizes key quantitative data from recent studies, details the experimental protocols used to assess efficacy, and visualizes the relevant biological pathways to provide a comprehensive overview for drug discovery and development.
Data Presentation: Comparative Efficacy of Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities of notable pyrrolo[2,3-b]pyridine derivatives against their respective targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives Against Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| 4h | FGFR1 | 7 | 4T1 (murine breast cancer) | [1] |
| FGFR2 | 9 | [1] | ||
| FGFR3 | 25 | [1] | ||
| FGFR4 | 712 | [1] | ||
| 35 | BRAF (V600E) | 80 | - | |
| 22 | CDK8 | 48.6 | Colorectal Cancer Xenografts | [2][3] |
| 46 | CDK8 | 57 | - | [4] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives Against Other Key Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Therapeutic Area | Reference |
| S01 | GSK-3β | 0.35 | Alzheimer's Disease | [5][6][7] |
| 41 | GSK-3β | 0.22 | Alzheimer's Disease | [8] |
| 46 | GSK-3β | 0.26 | Alzheimer's Disease | [8] |
| 54 | GSK-3β | 0.24 | Alzheimer's Disease | [8] |
| 11h | PDE4B | 140 | Inflammatory Diseases | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
General Protocol (as adapted from various sources):
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FGFR1, BRAF V600E, CDK8, GSK-3β).
-
Kinase-specific substrate (peptide or protein).
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Test compound (pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP).
-
Microplates (96- or 384-well).
-
-
Procedure: a. Prepare serial dilutions of the test compound in the kinase assay buffer. b. In a microplate, add the diluted compound, the kinase, and the substrate. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes). e. Stop the reaction and quantify the kinase activity. The method of quantification depends on the detection reagent used:
- Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
- Fluorescence Resonance Energy Transfer (FRET) (e.g., LanthaScreen™): Measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
- Radiometric: Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate. f. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
General Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., 4T1 breast cancer cells).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. g. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. h. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Western Blotting for Signaling Pathway Analysis
Objective: To detect and quantify specific proteins in a cell lysate to understand how a compound affects signaling pathways.
General Protocol:
-
Reagents and Materials:
-
Cell line of interest.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific to the target proteins (e.g., phospho-GSK-3β, total GSK-3β, β-catenin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure: a. Treat cells with the test compound for a specified time. b. Lyse the cells to extract total proteins. c. Determine the protein concentration of the lysates. d. Separate the proteins by size using SDS-PAGE. e. Transfer the separated proteins to a membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody that specifically binds to the protein of interest. h. Wash the membrane and incubate it with an HRP-conjugated secondary antibody. i. Add a chemiluminescent substrate and capture the signal using an imaging system. j. Quantify the protein bands to determine the relative changes in protein expression or phosphorylation levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrrolo[2,3-b]pyridine derivatives and a typical experimental workflow for their evaluation.
Caption: FGFR Signaling Pathway Inhibition.
Caption: BRAF V600E Signaling Pathway Inhibition.
Caption: CDK8 in WNT/β-Catenin Signaling.
Caption: GSK-3β in Alzheimer's Disease Pathogenesis.
Caption: PDE4B in Inflammatory Signaling.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
The compound 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine belongs to a class of heterocyclic compounds widely recognized for their potential as kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core structural motif in numerous inhibitors targeting key signaling pathways involved in cancer and inflammatory diseases. This guide provides a comparative framework for validating the biological target of this compound, with a focus on two prominent kinase families: the Janus kinases (JAKs) and the Fibroblast Growth Factor Receptors (FGFRs).
Comparative Analysis of Kinase Inhibitor Potency
To effectively validate the biological target of this compound, a direct comparison of its inhibitory activity against known kinase inhibitors is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for established JAK and FGFR inhibitors. These values serve as a benchmark for assessing the potency and selectivity of novel compounds.
Table 1: Comparative IC50 Values of Known Janus Kinase (JAK) Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 112 | 20 | 1 | >10000 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 |
| Fedratinib | 3 | 1 | 10 | 10 |
| Upadacitinib | 43 | 110 | 2100 | 4700 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative IC50 Values of Known Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | 1.1 | 0.8 | 1.1 | 63 |
Note: IC50 values can vary depending on the specific assay conditions.[1][2]
Experimental Protocols for Target Validation
The following protocols outline standard in vitro assays for determining the inhibitory activity of a test compound against JAK and FGFR kinases.
1. In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the kinase reaction, providing an indirect measure of kinase activity.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and kinase to the wells of a 384-well plate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4][5]
-
2. In Vitro Fibroblast Growth Factor Receptor (FGFR) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate by the FGFR kinase.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Biotinylated substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
384-well plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound, FGFR enzyme, and biotinylated substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[6][7]
-
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for validating a kinase inhibitor.
References
- 1. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Compounds
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their role as inhibitors of various protein kinases. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven comparisons and detailed experimental methodologies.
Overview of Biological Activities
The 1H-pyrrolo[2,3-b]pyridine core is a versatile pharmacophore that has been successfully utilized to develop inhibitors for several important drug targets.[1] Its rigid, bicyclic structure provides a suitable framework for introducing various substituents that can interact with the active sites of enzymes, particularly kinases. Key biological activities associated with this scaffold include:
-
Anti-cancer: Many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[2][3] This is often achieved through the inhibition of kinases that are crucial for cancer cell growth, survival, and proliferation, such as Fibroblast Growth Factor Receptors (FGFRs), Maternal Embryonic Leucine Zipper Kinase (MELK), and Traf2- and Nck-interacting kinase (TNIK).[2][3][4]
-
Anti-inflammatory: Compounds incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[5]
-
Cell Cycle Regulation: Derivatives of this scaffold have been identified as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication and cell cycle progression.[1]
Comparative Structure-Activity Relationship Analysis
The biological activity of 1H-pyrrolo[2,3-b]pyridine compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. The following sections provide a comparative SAR analysis for different kinase targets.
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[5] The general structure consists of an aryl group at the N-1 position and a carboxamide moiety at the C-2 position.
Key SAR Observations:
-
N-1 Position: A 3,4-dichlorophenyl group at the N-1 position is generally held constant in many potent analogs.[5]
-
C-2 Amide Substituent: The nature of the substituent on the amide nitrogen is crucial for both potency and selectivity.
-
Small aliphatic cyclic groups or a methyl furan group on the secondary amide lead to moderate to good PDE4B inhibition.[5]
-
The introduction of a 3,3-difluoroazetidine ring resulted in a compound (11h) with high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over the PDE4D isoform.[5]
-
The ring size and hydrophobicity of the amide substituent significantly influence the overall activity and selectivity.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of FGFRs, which are key players in cancer development.[2][6]
Key SAR Observations:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core serves as a novel and efficient scaffold for FGFR inhibitors.[2]
-
5-Position: Introduction of a trifluoromethyl group at the 5-position can form a hydrogen bond with Gly485 in the FGFR1 active site, enhancing potency.[2]
-
Substituents on the Pyrrole Ring: Altering the m-methoxyphenyl fragment to larger substituents allows for the exploration of interactions within the hydrophobic pocket of the receptor.[2]
-
A notable example, compound 4h , demonstrated pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[6]
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potential anti-tumor agents targeting MELK.[3]
Key SAR Observations:
-
An optimized compound, 16h , exhibited potent enzymatic inhibition of MELK with an IC50 of 32 nM.[3]
-
This compound also showed excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cancer cell lines with IC50 values ranging from 0.109 μM to 0.245 μM.[3]
Traf2- and Nck-interacting kinase (TNIK) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a kinase involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4]
Key SAR Observations:
-
Several series of compounds based on this scaffold have shown potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM.
-
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of 31 derivatives revealed the importance of electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields for activity.[4]
-
Favorable locations for hydrogen bond donor groups were identified near the 1H-pyrrolo[2,3-b]pyridine core and a cyano substituent.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine compounds against various kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11h | PDE4B | 140 | [5] |
| 4h | FGFR1 | 7 | [6] |
| FGFR2 | 9 | [6] | |
| FGFR3 | 25 | [6] | |
| FGFR4 | 712 | [6] | |
| 16h | MELK | 32 | [3] |
| Multiple Analogs | TNIK | <1 | |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [1] |
Table 2: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 16h | A549 | Lung Cancer | 0.109 | [3] |
| MDA-MB-231 | Breast Cancer | 0.186 | [3] | |
| MCF-7 | Breast Cancer | 0.245 | [3] | |
| 4h | 4T1 | Mouse Breast Cancer | - | [6] |
| MDA-MB-231 | Breast Cancer | - | [2] | |
| MCF-7 | Breast Cancer | - | [2] |
Note: Specific IC50 values for compound 4h against the listed cell lines were not explicitly provided in the cited abstracts.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.
Kinase Inhibition Assays
General Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.
Example Protocol: FGFR Kinase Activity Assay
-
Reagents and Materials: Recombinant FGFR enzyme, substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). b. In a microplate, add the FGFR enzyme, the substrate, and the assay buffer. c. Add the test compound or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period. f. Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine compounds.
Caption: FGFR Signaling Pathway and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Caption: Wnt/β-catenin Signaling Pathway and Inhibition by TNIK-targeting 1H-Pyrrolo[2,3-b]pyridine Derivatives.
References
- 1. clyte.tech [clyte.tech]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity profile of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not publicly available. This guide provides a comparative analysis based on the known cross-reactivity profiles of structurally related 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, which are common scaffolds in kinase inhibitor development. The information presented herein is intended to serve as a reference for the potential biological activities of this chemical class.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its isomeric pyrrolo[2,3-d]pyrimidine scaffold are privileged structures in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[1][2] Their structural resemblance to adenine allows them to competitively bind to the ATP-binding site of a wide range of kinases, making them valuable starting points for the development of targeted therapies for cancer and inflammatory diseases.[3] This guide summarizes the cross-reactivity profiles of several reported pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, provides detailed experimental protocols for assessing kinase inhibition, and illustrates relevant signaling pathways and experimental workflows.
Data Presentation: Cross-Reactivity of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities (IC50 values) of various pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives against a selection of kinases. This data highlights the potential for both potent, selective inhibition and multi-kinase activity within this compound class.
| Compound Scaffold | Derivative/Compound ID | Primary Target(s) | IC50 (nM) | Other Kinases Inhibited (IC50 > 100 nM or % Inhibition) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | SU1261 | IKKα | 10 | IKKβ (680 nM) | [1] |
| 1H-pyrrolo[2,3-b]pyridine | SU1349 | IKKα | 16 | IKKβ (3352 nM) | [1] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 46 | CDK8 | 57 | Favorable selectivity across CDK family and tyrosine kinases | [4] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | - | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M) | 0.21 | EGFR (wild-type) (22 nM) | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 59 | RET (wild-type), RET (V804M) | <10 (approx.) | - | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12b | CSF1R | Low nanomolar | FLT3 (26% inh @ 1µM), KIT (18% inh @ 1µM), PDGFRβ (8% inh @ 1µM) | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase using a fluorescence-based assay.
1. Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add the diluted test compound and the recombinant kinase to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines that are dependent on the activity of a specific kinase.
1. Reagents and Materials:
-
Cancer cell line with known kinase dependency
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test compound dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time and then measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway, a common target for pyrrolo[2,3-b]pyridine-based inhibitors.
Experimental Workflow Diagram
Caption: A conceptual workflow for the cross-reactivity profiling of a novel kinase inhibitor.
References
- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Against Standard of Care in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine against the established standard of care for myelofibrosis, Ruxolitinib. Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis and dysregulated Janus kinase (JAK) signaling.[1][2][3][4][5] This document presents a hypothetical performance profile for this compound, herein referred to as Compound X, to illustrate a potential therapeutic advantage.
Introduction to Compound X and the Standard of Care
Compound X (this compound): A novel small molecule inhibitor hypothesized to selectively target JAK2, a key mediator in the pathogenesis of myelofibrosis. Its unique cyclopropyl modification on the pyrrolopyridine core is projected to enhance potency and selectivity.
Ruxolitinib (Jakafi®/Jakavi®): An orally administered inhibitor of both JAK1 and JAK2, approved for the treatment of intermediate or high-risk myelofibrosis.[1][6][7][8] It is recognized for its efficacy in reducing spleen size and alleviating constitutional symptoms.[1][2][3][9]
Comparative Efficacy and Selectivity
The following tables summarize the preclinical and clinical data for Compound X (hypothetical) and Ruxolitinib.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity (fold vs. JAK1) |
| Compound X | JAK2 | 0.8 | >100 |
| JAK1 | 85 | - | |
| JAK3 | >1000 | >1250 | |
| TYK2 | 250 | 312.5 | |
| Ruxolitinib | JAK2 | 2.8 [10][11] | ~1.1 |
| JAK1 | 3.3[10][11] | - | |
| JAK3 | 428[11] | 129.7 | |
| TYK2 | 19[11] | 5.8 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| Compound X | HEL 92.1.7 (JAK2 V617F) | Proliferation (MTT) | 5.2 |
| Ba/F3-EpoR (Wild-type JAK2) | Proliferation (MTT) | 15.8 | |
| Ruxolitinib | HEL 92.1.7 (JAK2 V617F) | Proliferation | 127[4] |
| Ba/F3-EpoR (Wild-type JAK2) | Proliferation | >400[4] |
Table 3: Clinical Efficacy in Myelofibrosis (Phase III Trial Data)
| Endpoint | Compound X (Hypothetical) | Ruxolitinib |
| Spleen Volume Reduction ≥35% at 24 Weeks | 55% | 41.9% [2][3][9] |
| Symptom Score Reduction ≥50% at 24 Weeks | 50% | 45.9% [9] |
| Overall Survival (Hazard Ratio vs. Placebo) | 0.45 | 0.50 [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
The inhibitory activity of the compounds against JAK family kinases was determined using a radiometric kinase assay. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with the respective compounds at varying concentrations in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP (with [γ-33P]ATP). A substrate peptide was added to initiate the kinase reaction, which was allowed to proceed for 60 minutes at 30°C. The reaction was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
Human erythroleukemia (HEL 92.1.7) cells, which harbor the JAK2 V617F mutation, and Ba/F3-EpoR cells, which rely on wild-type JAK2 signaling for proliferation, were seeded in 96-well plates at a density of 1 x 10^4 cells per well.[12] The cells were treated with serial dilutions of the test compounds or vehicle control (DMSO) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2. Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[13][14] The resulting formazan crystals were dissolved by adding 100 µL of solubilization buffer (10% SDS in 0.01 M HCl). The absorbance was measured at 570 nm using a microplate reader.[13] IC50 values were determined from the dose-response curves.
In Vivo Xenograft Tumor Model
Female BALB/c nude mice were subcutaneously inoculated with 5 x 10^6 HEL 92.1.7 cells.[15] When tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, Compound X (administered orally at a hypothetical dose), and Ruxolitinib (administered orally at a clinically relevant dose). Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.[15] At the end of the study, tumors were excised and weighed.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors.[16][17][18][19][20] In myelofibrosis, dysregulation of this pathway, often due to mutations in JAK2, leads to uncontrolled cell proliferation and inflammation.[3][21]
Caption: The JAK/STAT signaling pathway and the inhibitory action of Compound X.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase assay used to determine the IC50 values of the test compounds.
Caption: Workflow for the in vitro radiometric kinase assay.
References
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current treatment algorithm for the management of patients with myelofibrosis, JAK inhibitors, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vivo tumor xenograft model [bio-protocol.org]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 20. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 21. PathWhiz [pathbank.org]
Pyrazolopyridine Derivatives Show Promise in Combating HSV-1 Replication Through Novel Mechanisms
For Immediate Release
[City, State] – [Date] – A comparative analysis of several pyrazolopyridine derivatives has revealed their significant potential in inhibiting Herpes Simplex Virus Type-1 (HSV-1) replication, offering a promising avenue for the development of new antiviral therapies. The study highlights distinct mechanisms of action compared to existing treatments like acyclovir, suggesting a potential strategy to overcome drug resistance. The research focused on three specific 1H-pyrazolo[3,4-b]pyridine derivatives, identified as ARA-04, ARA-05, and AM-57, demonstrating their potent antiviral effects in in-vitro experiments.
The investigation revealed that ARA-04 and ARA-05 exhibit their antiviral activity by primarily interfering with the initial stages of viral infection, specifically the adsorption of the virus to host cells. In contrast, AM-57 was found to disrupt later stages of the viral life cycle, interfering with the α- and γ-phases of virus replication. This multi-pronged attack on the HSV-1 replication cycle underscores the versatility of the pyrazolopyridine scaffold for developing novel antiviral agents.
Comparative Efficacy of Pyrazolopyridine Derivatives Against HSV-1
The antiviral activity and cytotoxicity of the pyrazolopyridine derivatives were rigorously evaluated and compared with the standard anti-HSV-1 drug, acyclovir (ACV). The results, summarized in the table below, demonstrate the potent and selective anti-HSV-1 activity of the tested compounds.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| ARA-04 | 1.00 ± 0.10 | 1000 | 1000 |
| ARA-05 | 1.00 ± 0.05 | 1000 | 1000 |
| AM-57 | 0.70 ± 0.10 | 600 | 857.1 |
| Acyclovir (ACV) | 1.1 (comparable) | Not specified in the provided context | Not specified in the provided context |
EC50 (50% effective concentration) represents the concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of the host cells. The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity over cytotoxicity.
The data clearly indicates that all three pyrazolopyridine derivatives exhibit potent anti-HSV-1 activity, with AM-57 being the most potent (EC50 of 0.70 µM).[1][2][3][4][5] Importantly, all compounds displayed high selectivity indices, signifying a favorable safety profile with low cytotoxicity to host cells.[1][2][3][4][5]
Unraveling the Mechanisms: A Closer Look at the Experimental Protocols
The distinct mechanisms of action of these derivatives were elucidated through a series of detailed experimental protocols.
Plaque Reduction Assay
This fundamental assay was employed to determine the effective concentration (EC50) of the compounds. Vero cells were infected with HSV-1 and subsequently treated with varying concentrations of the pyrazolopyridine derivatives.[2] After an incubation period of 72 hours, the number of viral plaques (zones of cell death) was counted to quantify the extent of viral inhibition.[2]
Adsorption Inhibition Assay
To investigate the effect on viral attachment, Vero cells were co-incubated with HSV-1 and the test compounds at 4°C for 1 hour.[2] This low temperature allows for viral binding but prevents entry into the cells. After this period, the cells were washed to remove unbound virus and compounds, and the number of resulting plaques was determined after 72 hours at 37°C.[2] A significant reduction in plaque numbers for ARA-04 and ARA-05 in this assay confirmed their role in inhibiting viral adsorption.[1][3]
Penetration Inhibition Assay
In this assay, Vero cells were first infected with HSV-1 at 4°C for 1 hour to allow for viral attachment.[2] The cells were then washed and treated with the compounds for an additional hour at 37°C, a temperature that permits viral entry.[2] The subsequent plaque count analysis revealed that none of the tested compounds significantly inhibited the penetration step.[3]
Time-of-Addition Experiment
This experiment was crucial in pinpointing the specific stages of the viral replication cycle targeted by the compounds. Vero cells were infected with HSV-1, and the compounds were added at different time intervals post-infection (0-3 hours, 3-6 hours, and 6-20 hours).[1][2] The results demonstrated that AM-57 was most effective when added during the 0-3 hour (α-phase) and 6-20 hour (γ-phase) windows, indicating its interference with immediate-early and late gene expression.[1][3]
Visualizing the Scientific Approach and Viral Pathway
To further clarify the experimental design and the targeted viral processes, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the anti-HSV-1 activity of pyrazolopyridine derivatives.
Caption: Targeted stages of the HSV-1 replication cycle by pyrazolopyridine derivatives.
References
- 1. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 2. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Silico Modeling and Docking of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and its Analogs as Janus Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling and docking of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and its derivatives, potent inhibitors of the Janus Kinase (JAK) family of enzymes. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP binding site. This document will compare the performance of this scaffold with the established JAK inhibitor, Tofacitinib, which features a structurally similar pyrrolo[2,3-d]pyrimidine core. The supporting data is drawn from various in silico and in vitro studies to provide a comprehensive overview for researchers in the field of drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives and the comparator, Tofacitinib, against the JAK family of kinases. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases
| Compound ID | Substitution at C5 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Derivative 1 | Carboxamide | - | - | 1100 | - | [1] |
| Derivative 2 | N-methyl-carboxamide | - | - | Potent Inhibition | - | [2] |
| Tofacitinib | N/A (pyrrolo[2,3-d]pyrimidine core) | 112 | 20 | 1 | - |
Note: Specific IC50 values for a 5-cyclopropyl substituted 1H-pyrrolo[2,3-b]pyridine were not available in the reviewed literature. The data presented is for closely related 5-substituted analogs to provide an indication of the scaffold's potential.
Experimental Protocols
Molecular Docking (AutoDock Vina)
In silico molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein. The following protocol outlines a typical workflow using AutoDock Vina.
-
Protein Preparation: The crystal structure of the target kinase (e.g., JAK1, PDB ID: 3EYG) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned using AutoDockTools.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is built using a molecular editor and optimized to its lowest energy conformation. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Box Generation: A grid box is defined to encompass the ATP binding site of the kinase. The dimensions and center of the grid are set to cover the active site residues.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The Lamarckian Genetic Algorithm is a commonly employed search algorithm. The number of genetic algorithm runs is typically set to 100.
-
Analysis of Results: The docked conformations are clustered based on root-mean-square deviation (RMSD). The lowest energy conformation is selected as the most probable binding mode. Interactions such as hydrogen bonds and hydrophobic contacts are analyzed using visualization software like PyMOL or Discovery Studio.
In Vitro Kinase Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human JAK enzyme, peptide substrate, ATP, and the test compound are required. The assay is typically performed in a 384-well plate format.
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
The JAK enzyme and peptide substrate are mixed in an assay buffer.
-
The test compound dilutions are added to the enzyme-substrate mixture and incubated to allow for binding.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based STAT Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the JAK-STAT signaling pathway within a cellular context.
-
Cell Culture: A cell line that expresses the target JAK and its corresponding cytokine receptor is used (e.g., human whole blood or specific cell lines).
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
Data Analysis: The inhibition of STAT phosphorylation by the test compound is measured, and an IC50 value is determined.
Mandatory Visualization
JAK-STAT Signaling Pathway
References
A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone for the development of targeted therapies in oncology and immunology. This guide provides a head-to-head comparison of representative analogs based on this scaffold, focusing on their inhibitory potency against key kinase targets, supported by experimental data and detailed protocols.
While the specific 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core is of significant interest, publicly available head-to-head comparative data for a series of its direct analogs is limited. Therefore, this guide broadens the scope to include closely related 5-substituted and other key analogs of the 1H-pyrrolo[2,3-b]pyridine framework to provide a valuable structure-activity relationship (SAR) overview. The presented data highlights how substitutions on this core influence potency and selectivity against Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for selected 1H-pyrrolo[2,3-b]pyridine analogs against different kinase isoforms. Lower IC50 values indicate greater potency.
Table 1: Comparative Potency of 5-Substituted Analogs Against FGFR Kinases
| Compound ID | 5-Position Substituent | R-Group (at C3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Analog 1 | -CF₃ | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| Analog 2 | -CF₃ | 3,4,5-trimethoxyphenyl | 11 | 15 | 33 | 890 |
| Analog 3 | -CF₃ | 4-methoxyphenyl | 1900 | >10000 | >10000 | >10000 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]
Table 2: Comparative Potency of 4- and 5-Substituted Analogs Against JAK Kinases
| Compound ID | 4-Position Substituent | 5-Position Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Analog 4 | (cis-...)-amino | -CONH₂ | >10000 | 2560 | 150 | >10000 |
| Analog 5 | (cis-...)-amino | -CONHMe | 1.1 | 14.8 | 10.3 | 11.2 |
Data derived from studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK inhibitors.[3][4] Note: The 4-position substituent is a complex cyclic amine.
Signaling Pathway Overview
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. The analogs discussed here primarily function by inhibiting one or more JAK family members (JAK1, JAK2, JAK3, TYK2), thereby blocking the phosphorylation of STAT proteins and subsequent gene transcription.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the potency of a test compound against a specific kinase, such as JAK or FGFR, by quantifying ATP consumption.[5]
Objective: To measure the dose-dependent inhibition of a recombinant kinase by a test compound and calculate its IC50 value.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, FGFR1)
-
Kinase-specific peptide substrate
-
High-purity Adenosine Triphosphate (ATP)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
White, opaque 384-well assay plates
-
Multichannel pipette or acoustic liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in 100% DMSO.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.
-
Include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme or potent pan-kinase inhibitor, 100% inhibition) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction proceeds within the linear range of the assay.
-
Add 5 µL of the 2X enzyme/substrate mixture to each well containing the pre-spotted compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and potent core for the development of kinase inhibitors. As demonstrated, strategic modifications at the 4- and 5-positions of the ring system can profoundly impact both the potency and selectivity of the analogs. Analogs with a 5-carboxamide group show promising activity against JAK family kinases, with further substitution on the amide nitrogen fine-tuning the selectivity profile.[3][4] Conversely, a 5-trifluoromethyl substituent directs the activity towards the FGFR family.[1][2] This head-to-head comparison underscores the importance of targeted chemical modifications in drug design and provides a valuable reference for researchers working to develop next-generation kinase inhibitors for therapeutic use. Further optimization of these scaffolds holds significant promise for creating highly selective and effective treatments for a range of diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Reproducibility of Experiments with 1H-Pyrrolo[2,3-b]pyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of synthetic methodologies and biological assay data for 1H-pyrrolo[2,3-b]pyridines, a scaffold of significant interest in medicinal chemistry. By examining published experimental data, this guide aims to shed light on the reproducibility of these experiments and highlight key factors influencing outcomes.
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous compounds targeting a range of diseases, particularly in oncology and immunology.[1] Its ability to act as a hinge-binder for various kinases has led to the development of potent inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Phosphodiesterase 4B (PDE4B).[2][3][4] However, the reproducibility of both the synthesis of these complex molecules and their subsequent biological evaluation is a critical aspect for advancing drug discovery programs. This guide presents a comparative summary of published data to aid researchers in assessing the expected variability and potential challenges in this area.
Synthetic Reproducibility: A Tale of Diverse Routes and Variable Yields
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various strategies, often involving multi-step sequences. The reproducibility of these synthetic routes, particularly in terms of reaction yields, can be influenced by numerous factors including the specific reagents, reaction conditions, and purification methods employed. While a direct, side-by-side comparison of reproducibility for a single compound across different laboratories is rarely published, an analysis of reported synthetic routes for structurally related compounds provides valuable insights.
A common strategy for the synthesis of 2-substituted-1H-pyrrolo[2,3-b]pyridines involves the condensation of a substituted 2-aminopyridine derivative with a suitable carbonyl compound, followed by cyclization. For instance, one approach describes a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in acetic acid with a catalytic amount of hydrochloric acid to yield substituted 1H-pyrrolo[2,3-b]pyridines.[5] Another study reports the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides starting from a common intermediate, followed by a Chan-Lam coupling and subsequent amidation.[2]
The table below summarizes different synthetic approaches for preparing various substituted 1H-pyrrolo[2,3-b]pyridines, highlighting the diversity of reaction conditions and the range of reported yields.
| Starting Material | Reagents and Conditions | Product Type | Reported Yield (%) | Reference |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetyl acetone, Ethylcyanoacetate, or Malononitrile; Acetic acid, cat. HCl, reflux | Substituted 1H-pyrrolo[2,3-b]pyridines | Not specified | [5] |
| Common intermediate 8 | 1. Cu(OAc)₂, ArB(OH)₂, pyridine, CH₂Cl₂; 2. NaOH, MeOH/H₂O; 3. T3P, NHR₁R₂, DIPEA, DMF | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Moderate to good | [2] |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | R-substituted aldehyde, potassium hydroxide, methanol, 50 °C | 3-Substituted-1H-pyrrolo[2,3-b]pyridines | 45-60 | [6] |
| 3a-3k (from previous step) | Triethylsilane, trifluoroacetic acid, acetonitrile, reflux | 3-Substituted-1H-pyrrolo[2,3-b]pyridines | 46-80 | [6] |
Challenges in Synthetic Reproducibility:
Several factors can contribute to variability in the synthesis of 1H-pyrrolo[2,3-b]pyridines:
-
Reagent Quality: The purity of starting materials, reagents, and solvents can significantly impact reaction outcomes.[7]
-
Reaction Conditions: Precise control over temperature, reaction time, and atmosphere (e.g., inert gas) is crucial.[7]
-
Scale: Reactions performed on different scales may not always yield proportional results.
-
Purification: The method of purification (e.g., chromatography, crystallization) and the skill of the chemist can influence the final isolated yield and purity.
The following diagram illustrates a generalized workflow for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, highlighting key stages where variability can be introduced.
Caption: Key stages in the synthesis of 1H-pyrrolo[2,3-b]pyridines and potential sources of variability.
Reproducibility of Biological Activity: The Challenge of Comparing IC50 Values
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is most commonly reported as the half-maximal inhibitory concentration (IC50). However, comparing IC50 values across different studies can be misleading due to variations in assay conditions. Factors such as enzyme concentration, substrate concentration (particularly ATP in kinase assays), incubation time, and the specific detection method used can all significantly influence the measured IC50 value.[8]
Case Study 1: FGFR Inhibitors
Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[3][6] While direct comparison of IC50 values for the same compound is limited, we can analyze the data for structurally similar compounds to understand the general potency range.
| Compound ID | Target | IC50 (nM) | Assay Conditions | Reference |
| 4h | FGFR1 | 7 | Not specified | [3][9] |
| 4h | FGFR2 | 9 | Not specified | [3][9] |
| 4h | FGFR3 | 25 | Not specified | [3][9] |
| 4h | FGFR4 | 712 | Not specified | [3][9] |
| Compound 1 | FGFR1 | 1900 | Not specified | [3] |
Key Considerations for FGFR Assay Reproducibility:
-
ATP Concentration: As most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly affect the apparent IC50.
-
Enzyme Source and Purity: The source (e.g., recombinant human) and purity of the FGFR enzyme can impact its activity.
-
Substrate: The choice of substrate and its concentration can influence reaction kinetics.
-
Detection Method: Different methods (e.g., TR-FRET, luminescence) have varying sensitivities and potential for interference.[10]
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay and highlights factors that can affect reproducibility.
Caption: Critical steps in a kinase assay and common sources of variability affecting IC50 values.
Case Study 2: JAK Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have also been explored as inhibitors of Janus kinases.[4] The selectivity profile against different JAK isoforms is a key parameter.
| Compound ID | Target | IC50 (nM) | Assay Conditions | Reference |
| Compound 6 | JAK3 | 1100 | Not specified | [4] |
| Compound 6 | JAK1 | 2900 | Not specified | [4] |
| Compound 6 | JAK2 | 1800 | Not specified | [4] |
| Compound 11a | JAK3 | 1600 | Not specified | [4] |
| Various | JAK3/ITK | 100-1000 | 10 µM ATP | [11] |
Key Considerations for JAK Assay Reproducibility:
Similar to FGFR assays, ATP concentration is a critical parameter. Additionally, the specific peptide substrate used and the method for detecting phosphorylation can vary. Promega and other vendors provide detailed protocols for JAK3 kinase assays which, if followed consistently, can improve reproducibility.[12][13]
Case Study 3: PDE4B Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective PDE4B inhibitors.[2]
| Compound ID | Target | IC50 (µM) | Assay Conditions | Reference |
| Compound 7 | PDE4B | 0.48 | Not specified | [2] |
| 11a | PDE4B | 0.63 | Not specified | [2] |
| 11f | PDE4B | 0.11 | Not specified | [2] |
| 11h | PDE4B | 0.14 | Not specified | [2] |
Key Considerations for PDE4B Assay Reproducibility:
-
Substrate Concentration: The concentration of the cyclic nucleotide substrate (cAMP for PDE4B) is a key factor.
-
Enzyme Source: The use of recombinant human PDE4B is common, but variations in purity and activity can occur.
-
Detection Method: Fluorescence polarization and luminescence-based assays are frequently used, each with its own potential for variability.[14][15]
Signaling Pathways and Experimental Logic
The following diagram illustrates a simplified signaling pathway for FGFR, a common target for 1H-pyrrolo[2,3-b]pyridine inhibitors. Understanding the pathway is crucial for designing relevant cell-based assays to confirm the mechanism of action.
Caption: Simplified representation of the FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.
To assess the reproducibility of a reported experiment, a logical workflow should be followed. This involves a careful examination of the experimental details and a comparison with established protocols.
Caption: A logical workflow for systematically assessing the reproducibility of a published experiment.
Conclusion
The reproducibility of experiments involving 1H-pyrrolo[2,3-b]pyridines is a multifaceted issue influenced by factors inherent to both organic synthesis and biological assays. While published literature provides a wealth of data, a critical assessment of the experimental details is necessary to understand potential sources of variability. For synthetic procedures, seemingly minor changes in reagents or conditions can lead to significant differences in yield. In biological evaluations, the lack of standardized assay protocols for parameters like ATP concentration makes direct comparison of IC50 values challenging.
To enhance reproducibility, researchers should strive to provide highly detailed experimental protocols in their publications. For those attempting to replicate published work, a thorough understanding of the potential variables and a systematic approach to troubleshooting are essential. This guide serves as a starting point for navigating the existing data and making informed decisions in the design and execution of experiments with this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. promega.com [promega.com]
- 13. JAK3 Kinase Enzyme System Application Note [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound often utilized in medicinal chemistry.
Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1254567-75-3) was not publicly available. The following procedures are based on safety data for structurally similar pyrrolo[2,3-b]pyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Hazard Profile of Structurally Related Pyrrolo[2,3-b]pyridine Derivatives
Based on the analysis of safety data for analogous compounds, this compound should be handled with care, assuming a similar hazard profile. The following table summarizes the typical GHS classifications for related pyrrolopyridine compounds.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or potential for splashing, an impervious apron is recommended.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un- or cross-contaminated solid waste, including the compound itself, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used for handling, such as weigh boats, pipette tips, and contaminated gloves, should be disposed of as hazardous waste.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area.[1]
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[1]
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials for disposal as hazardous waste.
-
Ensure adequate ventilation during cleanup.
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, heat, and ignition sources.
4. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3]
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
Essential Safety and Operational Guidance for Handling 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound used in various research applications. The following procedural guidance is based on best practices for handling similar pyrrolo[2,3-b]pyridine derivatives and related azaindole compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[1] It is advisable to double-glove. | Provides a barrier against skin contact.[2] Thicker gloves generally offer better protection.[2] |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material.[3] A lab coat may be sufficient for low-volume handling in a well-ventilated area. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | An N-95 or N-100 particle mask may be sufficient for handling small quantities. For larger quantities or in situations with potential for aerosolization, a chemical cartridge-type respirator is required.[2] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[5][6][7] |
| Foot Protection | Closed-toe shoes. Safety boots may be necessary where there is a risk of chemical splashes.[1] | Protects feet from spills and falling objects. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Minimize dust generation and accumulation.[8]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Protect from light and moisture.[6]
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is essential for environmental safety and regulatory compliance.
Accidental Release Measures:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[8]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Report: Report the incident to the appropriate safety officer.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
-
Do not allow the chemical to enter drains or waterways.[9]
-
Use a licensed professional waste disposal service to dispose of this material.
Visualizing the Safety Workflow
To provide a clear, step-by-step guide for handling this compound, the following workflow diagram illustrates the key procedural stages.
Caption: A workflow for the safe handling of this compound.
This logical flow ensures that all necessary safety precautions are taken from the beginning to the end of any procedure involving this compound.
Logical Relationship of Safety Measures
The effectiveness of laboratory safety protocols relies on the interplay of various protective measures. The following diagram illustrates the relationship between engineering controls, administrative controls, and personal protective equipment.
Caption: The hierarchical relationship of safety controls in a laboratory setting.
This diagram emphasizes that PPE is the final layer of protection, with engineering and administrative controls forming the foundational safety measures. By adhering to this structured approach, laboratories can build a robust safety culture and minimize risks associated with chemical handling.
References
- 1. hsa.ie [hsa.ie]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aaronchem.com [aaronchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
